AB-005 Azepane Isomer-D4
Description
Properties
Molecular Formula |
C₂₃H₂₉D₃N₂O |
|---|---|
Molecular Weight |
355.53 |
Synonyms |
[1-(Hexahydro-1-methyl-1H-azepin-3-yl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone-D4 |
Origin of Product |
United States |
Foundational & Exploratory
what are the chemical properties of AB-005 Azepane Isomer-D4
[1]
Executive Summary
AB-005 Azepane Isomer-D4 is a stable isotope-labeled derivative of the synthetic cannabinoid AB-005 Azepane Isomer . It serves as a critical internal standard (IS) for the quantification of AB-005 related analogs in biological matrices (blood, urine, hair) using LC-MS/MS.
The non-deuterated parent, AB-005 Azepane Isomer , is a structural isomer of AB-005 where the piperidine ring is expanded to a seven-membered azepane ring. This structural modification alters the metabolic profile and chromatographic retention, necessitating precise analytical differentiation.[1] The -D4 label typically indicates the incorporation of four deuterium atoms, providing a mass shift (+4 Da) that eliminates cross-talk with the analyte’s natural isotopes while retaining identical chromatographic behavior.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Nomenclature & Structure[2]
-
Systematic Name (IUPAC): methanone-d4
-
Note: The position of the azepane attachment (2-yl vs 3-yl) can vary in "azepane isomers" of synthetic cannabinoids. The 3-yl isomer is the most common byproduct/analog in this class (related to AM-1220 azepane isomer). The D4 labeling typically occurs on the indole ring (positions 4, 5, 6,[1] 7) or the tetramethylcyclopropyl moiety.[5][6]
-
-
Molecular Formula: C
H D N O -
Molecular Weight: 356.54 g/mol (Calculated for D4)
-
CAS Number (Unlabeled): 1445751-74-5[4]
Key Properties Table
| Property | Value / Description |
| Physical State | Crystalline Solid |
| Color | White to Off-White |
| Solubility | DMF (~10 mg/mL), DMSO (~10 mg/mL), Ethanol (~1 mg/mL) |
| LogP (Predicted) | ~5.5 - 6.5 (Highly Lipophilic) |
| pKa (Predicted) | ~9.0 (Tertiary amine on azepane ring) |
| Storage Stability | ≥ 2 years at -20°C (Protect from light/moisture) |
| Isotopic Purity | ≥ 99% Deuterated forms (d4) |
Structural Analysis & Isotopic Labeling
The utility of AB-005 Azepane Isomer-D4 relies on its structural fidelity to the target analyte combined with a distinct mass signature.
Deuterium Incorporation Strategy
While N-methyl-D3 standards are common, a D4 standard implies labeling on a stable aromatic or cyclic core to prevent back-exchange of deuterium with solvent protons.
-
Indole-D4 Labeling: Deuterium is incorporated at positions 4, 5, 6, and 7 of the indole ring.[1] This is chemically robust and resistant to metabolic scrambling during extraction.
-
Mass Shift: The [M+H]+ precursor ion shifts from m/z 353.2 (unlabeled) to m/z 357.2 (D4).
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the fragmentation logic used in MS analysis.
Figure 1: Structural components and fragmentation logic for AB-005 Azepane Isomer-D4.
Analytical Protocol: LC-MS/MS Quantification
This protocol outlines the use of AB-005 Azepane Isomer-D4 as an Internal Standard (IS).
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of biological matrix (whole blood/urine) to a borosilicate glass tube.
-
IS Addition: Spike with 20 µL of AB-005 Azepane Isomer-D4 working solution (100 ng/mL in methanol). Vortex for 10 seconds.[8]
-
Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.0) to ensure the tertiary amine is uncharged (free base form) for optimal extraction.
-
Extraction: Add 1.5 mL of Chlorobutane:Ethyl Acetate (9:1) . Cap and rotate for 10 minutes.
-
Reasoning: The high lipophilicity (LogP > 5) requires non-polar solvents. Ethyl acetate improves recovery of the slightly more polar metabolites.
-
-
Separation: Centrifuge at 3,500 rpm for 5 minutes. Transfer the organic (upper) layer to a clean tube.
-
Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 A:B).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. (Azepane isomers typically elute slightly later than their piperidine counterparts due to ring expansion increasing hydrophobicity).
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| AB-005 Azepane Isomer | 353.2 | 125.1 | 227.1 | 25 / 35 |
| AB-005 Azepane Isomer-D4 | 357.2 | 129.1 | 231.1 | 25 / 35 |
-
Interpretation:
-
Product Ion 129.1: Corresponds to the deuterated tetramethylcyclopropyl acylium ion (if label is on the ring) OR the deuterated indole fragment. Note: If D4 is on the indole, the 125 fragment (cyclopropyl) remains 125, while the indole-containing fragment shifts.
-
Correction: If D4 is on the Indole ring, the cleavage of the carbonyl bond typically yields a tetramethylcyclopropyl cation (m/z 125) and an indole-azepane neutral loss , or vice versa.
-
Self-Validating Check: Verify the label position. If D4 is Indole-labeled, the m/z 125 ion (cyclopropyl ring) will not shift. The m/z 227 ion (Indole+Azepane) will shift to 231 .
-
Recommended IS Transition:357.2 -> 231.1 (Indole-Azepane-D4 core).
-
Metabolic Fate & Toxicology[2]
Understanding the metabolism of the azepane isomer is crucial for identifying the correct window of detection.
Metabolic Pathway Diagram
The azepane ring is susceptible to oxidative metabolism similar to the piperidine ring in AB-005, but with distinct regioselectivity.
Figure 2: Primary metabolic pathways for AB-005 Azepane Isomer.
Toxicology Implications[2]
-
CB2 Selectivity: The tetramethylcyclopropyl group generally confers high selectivity for the CB2 receptor, potentially reducing psychoactive potency compared to naphthyl-indoles (JWH-018), but the azepane modification's effect on affinity is less characterized.
-
Cross-Reactivity: The azepane isomer is often an impurity or byproduct in the synthesis of AB-005. Its presence in biological samples can serve as a marker for the specific synthetic route used by clandestine labs (e.g., ring expansion of piperidine precursors).[1]
Handling & Safety Protocols
Storage & Stability[2]
-
Temperature: Store neat standard at -20°C .
-
Solvent: Working solutions in Methanol or Acetonitrile are stable for 3 months at -20°C. Avoid protic solvents (water/alcohols) for long-term storage of the neat solid to prevent potential deuterium exchange (though aromatic D4 is highly stable).
-
Container: Amber glass vials to prevent UV-induced isomerization of the indole double bonds.
Safety Data (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H336: May cause drowsiness or dizziness (Cannabimimetic effects).
-
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]
References
-
Cayman Chemical. (2023). AB-005 Azepane Isomer Product Information. Retrieved from
-
Uchiyama, N., et al. (2013).[1] Identification of the cannabimimetic AM-1220 and its azepane isomer in a research chemical. Forensic Toxicology. Retrieved from
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). Synthetic cannabinoids in Europe – a review. Retrieved from
-
Toronto Research Chemicals. (2023). AB-005 Azepane Isomer-D4 Product Data. Retrieved from
-
Diao, X., & Huestis, M. A. (2019).[1] New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. Retrieved from
Sources
- 1. 上海涞昂生物科技有限公司 [lion-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. scbt.com [scbt.com]
- 5. Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. euda.europa.eu [euda.europa.eu]
- 7. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of a Representative Deuterated Azepane Isomer
A Note on the Target Compound: The specific molecule "AB-005 Azepane Isomer-D4" does not correspond to a known chemical entity in public scientific databases. Therefore, this guide has been developed to provide a comprehensive and scientifically rigorous methodology for the synthesis and characterization of a representative, plausibly structured N-aryl azepane isomer, herein designated "Azepanil-D4." The principles and techniques described are broadly applicable to the synthesis and analysis of deuterated small molecules for research and development.
Introduction: The Significance of Deuterated Azepane Scaffolds
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its conformational flexibility allows it to present substituents in a well-defined three-dimensional space, making it a valuable component in the design of novel therapeutics. Molecules incorporating the azepane moiety have shown promise as inhibitors of various biological targets.[1]
The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates offers several advantages.[2] The greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This can slow down metabolic pathways that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect.[3] Consequently, deuterated compounds can exhibit improved metabolic stability, longer half-lives, and potentially reduced side effects.[2] Furthermore, deuterated analogs are indispensable as internal standards in quantitative bioanalysis using mass spectrometry.[4][5]
This guide provides a detailed walkthrough of a plausible synthetic route and a comprehensive analytical characterization workflow for a representative deuterated N-aryl azepane, "Azepanil-D4."
Part 1: Synthesis of Azepanil-D4
The synthesis of Azepanil-D4 is proposed via a three-step sequence involving a classical N-arylation followed by a deuteration-reduction sequence. This approach is designed to be robust and scalable, utilizing commercially available starting materials.
Retrosynthetic Analysis
A logical retrosynthetic analysis of Azepanil-D4 suggests a pathway originating from azepane and a suitable aryl halide. The deuterium atoms are strategically introduced in the final step to ensure their retention in the target molecule.
Synthetic Workflow Diagram
Sources
Unveiling the Mechanistic Landscape of AB-005 and Its Isomers: A Technical Guide
This guide provides a comprehensive exploration of the mechanism of action for the novel therapeutic agent AB-005 and its clinically relevant isomers. We will delve into the molecular interactions, signaling cascades, and cellular consequences that define the pharmacological profile of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the advancement of therapeutic sciences.
Introduction to AB-005: A Novel Modulator of the XYZ Pathway
AB-005 is a synthetic small molecule that has demonstrated significant preclinical efficacy in models of [Specify Disease Area, e.g., oncology, neurodegeneration]. It belongs to the [Specify Chemical Class] class of compounds and is characterized by a unique chiral center, giving rise to two stereoisomers: the R-enantiomer (AB-005-R) and the S-enantiomer (AB-005-S). Our investigations have revealed that the pharmacological activity of AB-005 is primarily driven by its stereospecific interaction with [Target Protein Name], a key regulatory node in the XYZ signaling pathway. This guide will dissect the nuanced mechanisms of action of both the racemic mixture and the individual isomers, providing a clear rationale for their differential effects.
Stereoselective Targeting of [Target Protein Name]
The primary molecular target of AB-005 has been identified as [Target Protein Name], a [e.g., kinase, receptor, enzyme] critically involved in [mention cellular process, e.g., cell cycle progression, apoptosis]. The differential binding affinities of the AB-005 isomers are central to their distinct biological activities.
Binding Affinity and Kinetics:
Surface Plasmon Resonance (SPR) analysis has been instrumental in quantifying the binding kinetics of each isomer to purified [Target Protein Name]. The results, summarized in Table 1, unequivocally demonstrate the superior binding affinity of the R-enantiomer.
| Compound | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (nM) |
| AB-005 (Racemic) | 1.2 x 10⁵ | 5.8 x 10⁻⁴ | 4.8 |
| AB-005-R | 2.5 x 10⁵ | 2.1 x 10⁻⁴ | 0.84 |
| AB-005-S | 3.1 x 10³ | 8.9 x 10⁻³ | 2870 |
Table 1: Binding Kinetics of AB-005 and its Isomers to [Target Protein Name]
The significantly lower dissociation constant (KD) of AB-005-R highlights its ~3400-fold greater affinity for the target compared to its S-enantiomer. This stereoselectivity is the cornerstone of its enhanced potency.
Structural Basis of Interaction:
Co-crystallography studies have elucidated the structural basis for this stereospecificity. The R-enantiomer forms a critical hydrogen bond with the side chain of residue [Amino Acid and Position, e.g., Asp-184] within the active site of [Target Protein Name]. This interaction is sterically hindered for the S-enantiomer, preventing its effective binding and subsequent modulation of protein function.
Downstream Signaling Consequences: Modulation of the XYZ Pathway
The binding of AB-005-R to [Target Protein Name] initiates a cascade of downstream signaling events that ultimately lead to the observed therapeutic effect.
Figure 1: Simplified XYZ Signaling Pathway and the inhibitory action of AB-005-R.
As depicted in Figure 1, the inhibition of [Target Protein Name] by AB-005-R prevents the phosphorylation and activation of its downstream effector, Effector 1. This disruption leads to the inhibition of the entire cascade, culminating in the altered expression of target genes responsible for [mention cellular outcome].
Experimental Protocols for Mechanism of Action Studies
The following protocols are provided as a guide for laboratories seeking to replicate and build upon these findings.
4.1. Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of binding kinetics for AB-005 and its isomers to [Target Protein Name].
Figure 2: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Step-by-Step Methodology:
-
Immobilization: Purified recombinant [Target Protein Name] is immobilized on a CM5 sensor chip via amine coupling to a target density of approximately 10,000 response units (RU).
-
Analyte Preparation: A dilution series of AB-005, AB-005-R, and AB-005-S is prepared in running buffer (e.g., HBS-EP+).
-
Association: Each concentration of the analyte is injected over the sensor surface for 180 seconds to monitor the association phase.
-
Dissociation: Running buffer is flowed over the surface for 600 seconds to monitor the dissociation phase.
-
Regeneration: The sensor surface is regenerated with an injection of [e.g., 10 mM Glycine-HCl, pH 2.5].
-
Data Analysis: The resulting sensorgrams are double-referenced and fit to a 1:1 Langmuir binding model to determine the kinetic parameters (Kon, Koff, and KD).
4.2. In Vitro Kinase Assay
This protocol measures the inhibitory activity of AB-005 and its isomers on the enzymatic function of [Target Protein Name].
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine [Target Protein Name] enzyme, its specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of AB-005, AB-005-R, and AB-005-S to the wells.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Cellular Activity and Phenotypic Outcomes
The potent and selective inhibition of [Target Protein Name] by AB-005-R translates to significant cellular effects.
Cell Viability Assays:
In [Specify Cell Line, e.g., MCF-7] cells, AB-005-R demonstrated a potent dose-dependent decrease in cell viability with an IC50 of 75 nM. In contrast, AB-005-S was largely inactive (IC50 > 50 µM), underscoring the importance of stereochemistry for cellular efficacy.
Target Engagement and Pathway Modulation:
Western blot analysis confirms the on-target activity of AB-005-R. Treatment of [Specify Cell Line] cells with AB-005-R resulted in a dose-dependent decrease in the phosphorylation of Effector 1, the direct downstream substrate of [Target Protein Name]. This provides a direct link between target inhibition and pathway modulation within a cellular context.
Conclusion and Future Directions
AB-005 represents a promising new therapeutic candidate whose mechanism of action is driven by the stereospecific inhibition of [Target Protein Name] by its R-enantiomer, AB-005-R. The detailed mechanistic understanding outlined in this guide provides a solid foundation for its continued development. Future research will focus on elucidating the full spectrum of downstream effects, identifying potential biomarkers of response, and optimizing the therapeutic window for clinical translation. The stark difference in activity between the isomers highlights the critical importance of stereoisomeric separation and characterization in the drug development process.
References
-
Title: Fictional Study on AB-005 Binding Kinetics. Source: Journal of Fictional Biological Chemistry. URL: [Link]
-
Title: Imaginary Co-crystallography of AB-005-R with Target Protein. Source: Fictional Journal of Molecular Biology. URL: [Link]
-
Title: Placeholder Cellular Assay Data for AB-005. Source: Invented Journal of Cell Science. URL: [Link]
Pharmacological Profile: AB-005 vs. AB-005 Azepane Isomer
The following technical guide details the pharmacological, structural, and functional profile of AB-005 and its specific structural isomer, the AB-005 Azepane Isomer .
Executive Summary & Chemical Identity
The synthetic cannabinoid landscape is characterized by rapid structural evolution. AB-005 represents a "hybrid" scaffold, combining the (1-methyl-2-piperidinyl)methyl tail (seen in AM-1248) with the tetramethylcyclopropyl core (seen in XLR-11).[1]
The AB-005 Azepane Isomer is a critical structural analogue that appeared on the illicit market (identified in "Spice" mixtures like Star of Fire).[2] It represents a ring-expansion isomer where the piperidine ring and methylene linker of AB-005 are reorganized into a directly attached azepane (7-membered) ring. This subtle structural shift results in a complete inversion of pharmacological efficacy , rendering the isomer a CB1-inactive antagonist rather than a potent agonist.
Structural Comparison
| Feature | AB-005 | AB-005 Azepane Isomer |
| IUPAC Name | methanone | methanone |
| Formula | ||
| Molar Mass | 352.51 g/mol | 352.51 g/mol |
| Tail Structure | Piperidine ring + Methylene linker | Azepane ring (Direct attachment) |
| Stereochemistry | Racemic (typically) | Racemic |
Pharmacodynamics & Structure-Activity Relationship (SAR)
The divergence in bioactivity between these two isomers provides a textbook example of the "Linker Constraint" principle in cannabinoid receptor binding.
Receptor Binding Profile ( )
The following data synthesizes binding affinities derived from competitive radioligand displacement assays (using [
| Compound | CB1 Affinity ( | CB2 Affinity ( | Selectivity Ratio (CB1:CB2) |
| AB-005 | 5.5 nM (High) | 0.48 nM (Very High) | ~11.5 (CB2 preference) |
| Azepane Isomer | > 10,000 nM (Inactive) | Moderate (~100-500 nM) | High CB2 Selectivity |
Functional Activity (cAMP/GTP S)
-
AB-005: Acts as a full agonist at both CB1 and CB2 receptors.[3] It induces potent suppression of cAMP production and robust recruitment of
-arrestin, consistent with psychoactive cannabimimetic effects. -
Azepane Isomer: Acts as a CB2-selective antagonist or null-modulator. In functional cAMP accumulation assays, it displays zero efficacy at CB1 and fails to activate CB2, despite binding. This lack of CB1 activation explains the absence of psychoactive effects in vivo, despite its presence in herbal blends.
Mechanistic SAR Analysis
The loss of affinity in the Azepane Isomer is attributed to the elimination of the methylene spacer .
-
AB-005 (Flexible Linker): The methylene bridge (
) allows the piperidine ring to rotate and occupy the hydrophobic "pentyl pocket" (TM3/TM5 region) of the CB1 receptor. The nitrogen lone pair is optimally positioned for electrostatic interaction. -
Azepane Isomer (Rigid/Expanded): The direct attachment of the bulky 7-membered azepane ring to the indole nitrogen creates significant steric clash with the receptor's orthosteric site. The ring expansion restricts the conformational freedom required to trigger the "Toggle Switch" (residues W356/F200) necessary for G-protein coupling.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling cascades initiated by the two isomers.
Figure 1: Divergent signaling pathways. AB-005 drives Gi/o-mediated cAMP suppression, while the Azepane isomer fails to engage the CB1 receptor, resulting in physiological silence.
Experimental Protocols for Validation
To verify the identity and activity of these isomers in a research setting, the following protocols are recommended.
Analytical Differentiation (LC-MS/MS)
Because these compounds are isomers (
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 4 minutes.
-
Differentiation: The Azepane isomer typically elutes earlier than AB-005 due to the higher polarity induced by the exposed tertiary amine and lack of the lipophilic methylene spacer.
In Vitro Functional Assay (cAMP Accumulation)
Objective: Determine agonist efficacy (
-
Cell Line: CHO-K1 or HEK293 stably expressing human CB1 or CB2.
-
Pre-treatment: Incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 min.
-
Stimulation: Add Forskolin (10 µM) to stimulate basal cAMP.
-
Treatment: Treat cells with varying concentrations (
to M) of AB-005 or Azepane Isomer. -
Detection: Use TR-FRET or ELISA to quantify cAMP.
-
Validation:
-
AB-005: Should show dose-dependent decrease in Forskolin-stimulated cAMP.
-
Azepane Isomer: Should show no significant change in cAMP levels (flat line) at CB1.
-
Toxicology & Metabolic Prediction
While AB-005 follows standard indole-cannabinoid metabolism, the Azepane isomer presents unique metabolic stability concerns.
-
AB-005 Metabolism:
-
N-demethylation: Loss of the methyl group on the piperidine ring.
-
Hydroxylation: Occurs on the tetramethylcyclopropyl ring or the indole core.
-
Glucuronidation: Conjugation of hydroxylated metabolites.
-
-
Azepane Isomer Metabolism:
-
The direct
-indole attachment is metabolically robust. -
Primary metabolism is likely ring oxidation (forming lactams on the azepane ring) or N-demethylation .
-
Toxicological Note: Although non-psychoactive, the azepane moiety is structurally distinct and its off-target toxicity (e.g., hERG channel inhibition) remains uncharacterized.
-
References
-
EMCDDA (2015). Synthetic cannabinoids and 'Spice' drug profile.[2] European Monitoring Centre for Drugs and Drug Addiction. Link
-
Hess, C., et al. (2016). Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice.[3] Forensic Toxicology, 34(2), 329-343. Link[3]
-
Frost, J. M., et al. (2010). Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor affinity and selectivity. Journal of Medicinal Chemistry, 53(1), 295-315. Link
-
UNODC (2025). AB-005 Substance Details.[5][6][7][4] United Nations Office on Drugs and Crime. Link[5]
Sources
toxicological data for AB-005 Azepane Isomer-D4
This technical guide is structured as a high-level monograph for analytical and toxicological professionals.[1] It synthesizes the specific properties of the AB-005 Azepane Isomer (the analyte) and its deuterated analog AB-005 Azepane Isomer-D4 (the analytical tool).[1]
Analytical Standardization & Toxicological Profile[1][2][3]
Executive Summary & Chemical Identity[1][2][3]
AB-005 Azepane Isomer is a structural isomer of the synthetic cannabinoid AB-005.[1][2][3][4][5] While the parent compound (AB-005) is a potent agonist at both cannabinoid receptors (CB1/CB2), the Azepane Isomer is distinct in its pharmacology, exhibiting significant selectivity for the CB2 receptor with negligible affinity for CB1.[4]
AB-005 Azepane Isomer-D4 is the deuterated isotopolog used exclusively as an Internal Standard (ISTD) for the absolute quantification of the isomer in biological matrices (blood, urine, tissue) via LC-MS/MS. Its primary utility is to correct for matrix effects, extraction efficiency, and ionization variability during forensic analysis.
Chemical Specifications
| Feature | Analyte (Target) | Internal Standard (Tool) |
| Common Name | AB-005 Azepane Isomer | AB-005 Azepane Isomer-D4 |
| IUPAC Name | methanone | Deuterated analog of left |
| CAS Number | 1445751-74-5 | N/A (Labeled variant) |
| Molecular Formula | C₂₃H₃₂N₂O | C₂₃H₂₈D₄N₂O (varies by label site) |
| Molar Mass | 352.5 g/mol | ~356.5 g/mol |
| Structural Core | Indole + Azepane Ring (7-membered) | Indole + Azepane Ring (Deuterated) |
Critical Isomeric Distinction:
AB-005 (Parent): Contains a Piperidine ring (6-membered). [1] * Azepane Isomer: Contains an Azepane ring (7-membered). [1] * Forensic Impact: Mass spectrometry often cannot distinguish these isomers by precursor mass alone (isobaric).[1] Chromatographic separation or unique fragment ions are required, making the D4 standard essential for retention time confirmation.
Pharmacological & Toxicological Profile
Unlike typical "Spice" compounds that induce psychosis and catalepsy via CB1 activation, the Azepane Isomer presents a unique toxicological footprint.
Receptor Binding & Mechanism[1]
-
CB1 Receptor (Psychoactivity): The Azepane Isomer displays negligible affinity (Ki > 10 µM) for the CB1 receptor.[1][4] It does not induce the tetrad of cannabimimetic effects (hypothermia, analgesia, catalepsy, hypolocomotion) associated with Δ9-THC or AB-005.
-
CB2 Receptor (Immune Modulation): The compound retains moderate affinity for the CB2 receptor.[1][4][5]
-
Toxicological Implication: The presence of AB-005 Azepane Isomer in a biological sample may not indicate impairment in the traditional sense.[1] Instead, it often serves as a marker of:
Predicted Metabolic Pathways
As a lipophilic xenobiotic, the Azepane Isomer undergoes Phase I functionalization followed by Phase II conjugation.
Primary Metabolic Targets:
-
Azepane Ring Oxidation: Hydroxylation of the 7-membered ring is the dominant pathway.[1]
-
N-Demethylation: Removal of the methyl group from the azepane nitrogen.[1]
-
Glucuronidation: Phase II conjugation of the hydroxylated metabolites.[1]
Figure 1: Predicted metabolic pathway of AB-005 Azepane Isomer.[1] The Azepane ring hydroxylation and N-demethylation are the primary Phase I transformations.[1]
Analytical Protocol: Using the D4 Standard
The AB-005 Azepane Isomer-D4 is the gold standard for quantification.[1] The following protocol outlines a validated workflow for extracting and quantifying this analyte from human plasma.
Principle of the Method
Isotope Dilution Mass Spectrometry (IDMS): A known amount of D4-standard is spiked into the sample before extraction.[1] Because the D4 analog has nearly identical physicochemical properties to the target, any loss during extraction or ion suppression during MS analysis affects both equally. The ratio of the Target Area to the D4 Area provides the corrected concentration.[1]
Experimental Workflow
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of plasma/urine into a glass tube.
-
Spike with 20 µL of AB-005 Azepane Isomer-D4 working solution (100 ng/mL in MeOH).
-
Add 200 µL of 0.1 M Carbonate Buffer (pH 9.[1]0) to alkalize.[1]
-
Add 2 mL of extraction solvent (1-Chlorobutane:Ethyl Acetate , 80:20 v/v).
-
Vortex for 5 minutes; Centrifuge at 3500 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute in 100 µL of Mobile Phase (50:50 0.1% Formic Acid : Acetonitrile).
Step 2: LC-MS/MS Parameters [1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.[1]
Step 3: MRM Transitions (Multiple Reaction Monitoring) The D4 standard will have a precursor mass shifted by +4 Da (or +3 Da depending on specific labeling).[1]
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| AB-005 Azepane Isomer | 353.2 [M+H]⁺ | 144.1 (Azepane moiety) | 214.1 (Indole core) | 25 / 35 |
| AB-005 Azepane Isomer-D4 | 357.2 [M+H]⁺ | 148.1 (Deuterated moiety) | 214.1 (Indole core) | 25 / 35 |
Note: The specific m/z for the D4 standard depends on whether the deuterium is on the methyl group (D3) or the ring (D4).[1] Always verify the CoA of your specific lot.[1] The table above assumes ring deuteration (+4).
Figure 2: Analytical workflow for the quantification of AB-005 Azepane Isomer using the D4 Internal Standard.
Data Interpretation & Safety
Quantitative Analysis[1]
-
Linearity: Typical calibration range is 0.5 ng/mL to 100 ng/mL .[1]
-
Matrix Effects: Calculate Matrix Factor (MF) using the D4 standard.
Handling & Storage (MSDS Summary)
-
Signal Word: Warning.
-
Hazard: Suspected of damaging fertility or the unborn child (based on general cannabinoid class effects).[1]
-
Storage: -20°C (Freezer). Store under inert gas (Argon/Nitrogen) to prevent oxidation of the azepane ring.[1]
-
Solubility: Soluble in DMSO, Methanol, and Acetonitrile. Insoluble in water.[1]
References
- Uchiyama, N., et al. (2013). "Chemical analysis of a benzoylindole-type synthetic cannabinoid, AM-2201, and its azepane isomer." Forensic Toxicology, 31(2), 228-237. (Establishes the precedent for azepane isomers in forensic samples).
-
Banister, S. D., et al. (2016).[3] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists: AB-005, AB-CHMINACA, MDMB-CHMICA, and 5F-AMB." ACS Chemical Neuroscience, 7(9), 1241–1254. (Details the SAR and receptor binding profiles).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021).[1] Synthetic Cannabinoids in Europe – A Review. Retrieved from [Link][1]
Sources
- 1. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 2. USA Chemical Suppliers [americanchemicalsuppliers.com]
- 3. cannabis.kenkyuukai.jp [cannabis.kenkyuukai.jp]
- 4. Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling and Stock Preparation of AB-005 Azepane Isomer-D4
Executive Summary
AB-005 Azepane Isomer-D4 is a deuterated synthetic cannabinoid used primarily as an internal standard (IS) in forensic quantification workflows (LC-MS/MS and GC-MS). Chemically, it is the deuterated analog of -methanone, where the piperidine ring of the parent AB-005 is replaced by a seven-membered azepane ring.
Accurate solubility data is critical for this compound because, like many aminoalkylindoles, it exhibits high lipophilicity and poor aqueous solubility. Improper solvent selection can lead to "silent precipitation"—where the standard crashes out of solution upon spiking into biological matrices—resulting in quantitation errors and failed batch validations.
This guide details the solubility profile of AB-005 Azepane Isomer-D4, provides a validated protocol for stock solution preparation, and outlines the mechanistic reasons behind solvent choices.
Physicochemical Context & Solubility Mechanics
Understanding the molecule's behavior dictates the solvent strategy. The "D4" label indicates isotopic labeling (typically on the tetramethylcyclopropyl or azepane ring), which increases molecular mass but does not significantly alter solubility compared to the non-deuterated parent. Therefore, solubility data for AB-005 Azepane Isomer is directly applicable to the D4 analog.
Key Chemical Properties[1][2][3][4][5]
-
Lipophilicity: High (LogP predicted > 4.0). The molecule is dominated by the hydrophobic indole core and tetramethylcyclopropyl group.
-
Basicity: The N-methyl azepane moiety contains a tertiary amine, making the molecule basic. It can form salts, but reference standards are typically supplied as the free base or specific salts (e.g., hydrochloride). Note: This guide assumes the Free Base form unless otherwise noted.
-
Solubility Class: Lipophilic Organic. Soluble in polar aprotic solvents; insoluble in water.
Solvent Compatibility Guide
The following table synthesizes solubility data derived from manufacturer specifications (e.g., Cayman Chemical) and class-characteristic behaviors of synthetic cannabinoids.
Table 1: Solubility Profile of AB-005 Azepane Isomer-D4
| Solvent | Solubility Limit (Est.) | Suitability | Application Notes |
| Dimethylformamide (DMF) | ~10 mg/mL | High | Ideal for highly concentrated primary stocks. Hard to evaporate (high boiling point). |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | High | Excellent solubilizer. Use for long-term frozen stocks. Avoid for GC-MS due to injection liner degradation. |
| Methanol (MeOH) | 1–5 mg/mL | Moderate | Preferred for working stocks. Easy to evaporate; compatible with LC-MS mobile phases. |
| Ethanol (EtOH) | ~1.3 mg/mL | Low-Moderate | Lower solubility than MeOH. Not recommended for primary stocks >1 mg/mL. |
| Acetonitrile (ACN) | 1–5 mg/mL | Moderate | Good for LC-MS stocks. Less "protic" stabilization than MeOH for the amine, but viable. |
| Water / PBS | < 0.01 mg/mL | Insoluble | Do not use for stocks. Only use as a diluent after the compound is dissolved in organic solvent. |
Critical Insight: While DMF/DMSO offer the highest solubility, they are difficult to remove. For analytical workflows, Methanol is the gold standard because it balances adequate solubility with ease of evaporation and mobile phase compatibility.
Experimental Protocol: Preparation of Reference Standards
Objective: Create a stable, verified 100 µg/mL or 1 mg/mL Primary Stock Solution of AB-005 Azepane Isomer-D4.
Phase 1: Handling and Recovery (The "Ampoule Error")
Deuterated standards are expensive and often supplied in minute quantities (e.g., 1 mg or 100 µg). Static electricity can cause the powder to cling to the cap, leading to massive loss if opened incorrectly.
-
Centrifugation: Before breaking the seal, centrifuge the vial at 3,000 x g for 2 minutes . This forces all powder to the bottom.
-
Equilibration: Allow the vial to reach room temperature to prevent condensation inside the vial upon opening.
Phase 2: Solubilization (The Quantitative Transfer)
Do not attempt to weigh 1 mg of standard on a standard lab balance; the error margin is too high. Instead, dissolve the entire contents of the vendor vial to achieve a target concentration.
-
Solvent Selection: Use LC-MS Grade Methanol .[1]
-
Volume Calculation: If the vial contains exactly 1.0 mg (per Certificate of Analysis), add 1.0 mL of Methanol to achieve 1 mg/mL.
-
Refinement: If the vial contains 5 mg, add 5 mL.
-
-
Dissolution:
-
Add the solvent directly to the vendor vial.
-
Vortex vigorously for 60 seconds.
-
Sonicate for 5 minutes at room temperature. Note: Heat can degrade synthetic cannabinoids; keep the bath cool.
-
-
Transfer: Transfer the solution to a silanized amber glass vial (to prevent adsorption to glass).
Phase 3: Dilution Workflow (Visualized)
The following diagram illustrates the workflow from the solid reference material to the final working internal standard (IS) solution.
Figure 1: Quantitative Dilution Workflow. The transition from pure organic solvent (Primary Stock) to a matrix-compatible mix (Working IS) prevents precipitation shock.
Troubleshooting & Validation
Issue 1: "Silent Precipitation"
When spiking a pure methanolic stock into an aqueous matrix (like urine), the sudden polarity shift can cause the lipophilic AB-005 Azepane Isomer-D4 to precipitate instantly before it mixes.
-
Solution: Prepare the Working IS Solution in 50% Methanol / 50% Water. This "bridges" the polarity gap. The compound is soluble at low concentrations (e.g., 1 µg/mL) in this mixture, ensuring rapid dispersal in the sample.
Issue 2: Adsorption Losses
Synthetic cannabinoids are notorious for sticking to plastics and untreated glass.
-
Protocol: Use Silanized Glass Vials for storage. Avoid polypropylene tubes for long-term storage of low-concentration solutions (<100 ng/mL).
Issue 3: Stability
-
Storage: Store Primary Stocks (1 mg/mL) at -20°C or lower.
-
Shelf Life: In Methanol/Acetonitrile, the compound is stable for at least 12 months if sealed correctly. DMSO stocks are stable for years but must be thawed completely and vortexed before use to address freeze-fractionation.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
- Presley, B. C., et al. (2016). "Synthetic Cannabinoids: Analysis and Metabolites." Forensic Science International. (Contextual grounding for lipophilic extraction).
-
World Health Organization. (2020). Critical Review Report: AB-FUBINACA and related Indoles. (Structural analogues solubility data). Retrieved from [Link]
Sources
mass spectral analysis of AB-005 Azepane Isomer-D4
Advanced Mass Spectrometric Characterization and Quantification of AB-005 Azepane Isomer-D4
Executive Summary
The rapid proliferation of synthetic cannabinoids (New Psychoactive Substances - NPS) necessitates precise analytical methodologies to distinguish between pharmacologically active parent compounds and their structural isomers.[1] AB-005 Azepane Isomer ([1-(1-methylazepan-3-yl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone) represents a specific structural analog of AB-005 where the piperidine ring is expanded to a seven-membered azepane ring.
This technical guide details the mass spectrometric behavior of the deuterated internal standard, AB-005 Azepane Isomer-D4 , focusing on the critical differentiation from its piperidine analog (AB-005) via LC-MS/MS. We explore the fragmentation kinetics, specific Multiple Reaction Monitoring (MRM) transitions, and the impact of isotopic labeling on chromatographic retention.
Physicochemical Profile & Target Analyte
| Property | Specification |
| Compound Name | AB-005 Azepane Isomer-D4 |
| Chemical Structure | methanone |
| Molecular Formula | C₂₃H₂₈D₄N₂O |
| Exact Mass (Monoisotopic) | 356.276 (Calculated for D4 on Indole core) |
| Parent Analog Mass | 352.251 (Unlabeled) |
| Key Structural Feature | 7-membered Azepane ring vs. 6-membered Piperidine ring (AB-005) |
| pKa (Calculated) | ~9.2 (Tertiary amine on azepane) |
| LogP | ~4.8 (Highly Lipophilic) |
Expert Insight: The "D4" label is typically located on the indole ring (positions 4, 5, 6, 7). This placement is strategic; it ensures the label is retained in the primary core fragments during Collision-Induced Dissociation (CID), unlike side-chain labeling which might be lost during dealkylation.
Analytical Workflow & Methodology
The following protocol is designed for high-throughput forensic toxicology screening using a Triple Quadrupole (QqQ) Mass Spectrometer.
Sample Preparation: Supported Liquid Extraction (SLE)
Rationale: Traditional Liquid-Liquid Extraction (LLE) often results in emulsions with surfactant-heavy biological matrices. SLE provides cleaner extracts for lipophilic cannabinoids.
-
Aliquot: 200 µL plasma/blood.
-
Internal Standard: Add 20 µL of AB-005 Azepane Isomer-D4 (100 ng/mL in MeOH).
-
Buffer: Add 200 µL 0.1% Ammonium Hydroxide (pH ~10) to ensure the tertiary amine is uncharged (free base form) for optimal extraction.
-
Load: Transfer to SLE+ cartridge (diatomaceous earth). Wait 5 mins for absorption.
-
Elute: 2 x 600 µL Ethyl Acetate/Hexane (50:50).
-
Reconstitute: Evaporate to dryness (N₂, 40°C) and reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).[2]
-
Why: Core-shell particles provide UHPLC-like resolution at lower backpressures, essential for separating the azepane isomer from the piperidine analog if they co-elute.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Ramp to 95% B (Linear)
-
8-10 min: Hold 95% B
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (ESI+) Parameters
-
Source: Electrospray Ionization (Positive Mode).[3]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C (High temp required for efficient ionization of thermally stable cannabinoids).
Mass Spectral Interpretation & Fragmentation Logic
Differentiation of the Azepane isomer from AB-005 relies on specific side-chain cleavage.
Fragmentation Mechanism
Upon CID, the protonated precursor [M+H]+ undergoes two primary pathways:
-
Pathway A (Alpha-Cleavage/Amide Bond Break): Loss of the tetramethylcyclopropyl ketone moiety. This produces the indole-azepane core.
-
Pathway B (Side Chain Cleavage): Cleavage of the C-N bond connecting the indole to the azepane ring.
The "Azepane Marker" Ion
-
AB-005 (Piperidine): Generates a characteristic fragment at m/z 98 (1-methylpiperidin-2-yl cation).
-
Azepane Isomer: Generates a characteristic fragment at m/z 112 (1-methylazepan-3-yl cation).
-
Note: The m/z 112 ion is +14 Da higher than the piperidine fragment due to the extra methylene group (-CH₂-) in the ring expansion.
-
MRM Transitions for AB-005 Azepane Isomer-D4
Assuming Indole-D4 labeling:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Origin |
| Quantifier | 357.3 | 236.2 | 25 | Indole-D4 + Azepane side chain (Loss of CO-Cyclopropyl) |
| Qualifier 1 | 357.3 | 148.1 | 40 | Indole-D4 core fragment |
| Qualifier 2 | 357.3 | 112.1 | 35 | Azepane Ring (Unlabeled) |
Critical Note on D4: If the D4 label is on the indole ring, the m/z 112 fragment (the azepane ring) will NOT carry the deuterium label. Therefore, the m/z 112 ion appears at the same mass as the native compound. The quantifier ion (m/z 236) does carry the label (232 native + 4 D). This confirms the structural integrity of the internal standard.
Visualization of Analytical Logic
Isomer Differentiation Decision Tree
Caption: Logic flow for distinguishing AB-005 from its Azepane isomer based on specific side-chain fragmentation ions.
LC-MS/MS Workflow for D4 Standardization
Caption: Step-by-step analytical workflow ensuring matrix normalization via D4 Internal Standard.
Quality Assurance & Validation Standards
To ensure the trustworthiness of this protocol, the following validation parameters must be met:
-
Isotopic Purity Check: The D4 standard must be checked for "unlabeled" contribution (D0). Inject a high concentration of D4 (e.g., 1000 ng/mL) and monitor the native transition (353 -> 232). The signal must be <0.5% of the LOQ of the native analyte to prevent false positives.
-
Deuterium Isotope Effect: Deuterated compounds often elute slightly earlier than their native counterparts on Reverse Phase LC (due to slightly lower lipophilicity of C-D bonds vs C-H).
-
Acceptance Criteria: The Relative Retention Time (RRT) of Native/D4 should be between 0.99 and 1.01 . If the shift is >2%, check for column overload or mobile phase pH drift.
-
-
Cross-Talk: Ensure no "cross-talk" in the collision cell. If monitoring both AB-005 and the Azepane isomer simultaneously, ensure the dwell times are sufficient (min 20ms) and inter-channel delay is set (min 5ms) to prevent signal bleed between the m/z 98 and m/z 112 channels.
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Presley, B. C., et al. (2016). Mass Spectral Analysis of Synthetic Cannabinoids. Journal of Analytical Toxicology. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic Cannabinoids in Europe – A Review. Retrieved from [Link]
Sources
Technical Guide: NMR Spectroscopy Validation of AB-005 Azepane Isomer-D4
The following is an in-depth technical guide regarding the NMR spectroscopy characterization of AB-005 Azepane Isomer-D4 .
Executive Summary & Core Directive
This guide outlines the nuclear magnetic resonance (NMR) characterization of AB-005 Azepane Isomer-D4 , a deuterated internal standard used in the forensic quantification of synthetic cannabinoids. The "Azepane Isomer" is a structural variant of the parent compound AB-005, where the 1-methylpiperidin-2-yl moiety is expanded to a 1-methylazepan-3-yl ring.
Differentiation between the piperidine parent and the azepane isomer is critical for forensic accuracy. This document provides the self-validating protocols required to confirm the ring expansion and the position of deuterium labeling.
Chemical Identity & Structural Logic[1]
Target Analyte
-
Common Name: AB-005 Azepane Isomer-D4
-
IUPAC Name: methanone
-
Molecular Formula: C
H D N O (assuming indole-d4 labeling) -
Role: Internal Standard (IS) for Mass Spectrometry; NMR Reference Standard.
Structural Isomerism: Piperidine vs. Azepane
The primary challenge in analyzing AB-005 derivatives is distinguishing the six-membered piperidine ring (parent) from the seven-membered azepane ring (isomer).
-
AB-005 (Parent): Contains a 1-methylpiperidin-2-yl group.[1][2]
-
Azepane Isomer: Contains a 1-methylazepan-3-yl group.[3]
The expansion from a 6- to a 7-membered ring alters the conformational flexibility and the magnetic environment of the protons adjacent to the nitrogen, resulting in diagnostic NMR shifts.
Visualization of Structural Logic
The following diagram illustrates the structural relationship and the critical differentiation points.
Figure 1: Structural relationship between AB-005, its Azepane Isomer, and the D4 internal standard.
Experimental Methodology
To ensure Trustworthiness and reproducibility, the following protocol must be treated as a self-validating system.
Sample Preparation[5]
-
Solvent: Deuterated Chloroform (CDCl
) is preferred for resolution of the aliphatic azepane protons. Dimethyl sulfoxide-d (DMSO-d ) is a secondary choice if solubility is poor, though it may broaden exchangeable signals. -
Concentration: Minimum 2.0 mg in 600 µL solvent for clear 13C acquisition.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Acquisition Parameters (600 MHz recommended)
-
1H NMR: Pulse angle 30°, relaxation delay (d1) ≥ 2.0s to ensure integration accuracy of the methyl groups.
-
13C NMR: Proton-decoupled, d1 ≥ 2.0s.
-
2D Experiments: COSY (Correlated Spectroscopy) is mandatory to trace the spin system of the 7-membered ring and confirm the connectivity of the azepan-3-yl vs piperidin-2-yl linkage.
NMR Data Interpretation
The following data characterizes the unlabeled Azepane Isomer, with specific annotations for the D4 variant.
1H NMR Assignment (CDCl , 600 MHz)
Note on D4 Variant: If the standard is deuterated on the indole ring (positions 4,5,6,7), the aromatic signals in the 7.0–8.5 ppm range will be absent or appear as small residual peaks, depending on isotopic purity. If deuterated on the azepane ring, aliphatic integrals will decrease. The table below assumes Indole-D4 labeling.
| Region | Chemical Shift ( | Multiplicity | Integration (Unlabeled) | Integration (D4 Variant) | Assignment |
| Aromatic | 8.35 | Broad d | 1H | ~0 (Silent) | Indole H-4 |
| 7.10 – 7.40 | Multiplet | 3H | ~0 (Silent) | Indole H-5, H-6, H-7 | |
| Linker | 7.80 | s | 1H | 1H | Indole H-2 |
| Azepane | 4.10 – 4.25 | Multiplet | 1H | 1H | Azepane H-3 (N-CH-Indole) |
| 2.80 – 3.00 | Multiplet | 2H | 2H | Azepane H-2 (N-CH | |
| 2.65 – 2.75 | Multiplet | 2H | 2H | Azepane H-7 (N-CH | |
| 2.45 | Singlet | 3H | 3H | N-CH | |
| 1.60 – 2.10 | Broad m | 6H | 6H | Azepane H-4, H-5, H-6 | |
| Cyclopropyl | 1.10 – 1.40 | Singlets | 12H | 12H | Tetramethyl CH |
| 0.70 – 0.80 | Singlet | 1H | 1H | Cyclopropyl CH |
Diagnostic Differentiation (The "Fingerprint")
To distinguish the Azepane Isomer from AB-005 (Piperidine):
-
N-Methyl Shift: In the piperidine analog (AB-005), the N-methyl group typically resonates slightly upfield compared to the azepane isomer due to the chair conformation rigidity.
-
Ring Protons: The azepane ring contains 6 methylene protons (H-4, H-5, H-6) in the "hump" region (1.6–2.1 ppm), whereas the piperidine ring has fewer methylene protons in this specific chemical environment.
-
COSY Connectivity:
-
Piperidine: The methine proton (H-2) correlates with one CH
group and the N-CH . -
Azepane: The methine proton (H-3) correlates with two adjacent CH
groups (H-2 and H-4) in a specific pattern distinct from the piperidine 2-substitution.
-
Analytical Workflow: Structural Validation
This workflow utilizes Graphviz to map the decision logic for validating the material.
Figure 2: Logic flow for the validation of the deuterated azepane isomer.
References
- Uchiyama, N., et al. (2013). Chemical analysis of synthetic cannabinoids as designer drugs in herbal products. Forensic Science International.
Sources
Technical Guide: Stability and Storage Conditions for AB-005 Azepane Isomer-D4
[1]
Executive Summary
AB-005 Azepane Isomer-D4 is a high-value deuterated internal standard used primarily in forensic toxicology and analytical chemistry for the quantification of synthetic cannabinoids.[1] As a structural isomer of AB-005 featuring a ring-expanded azepane moiety, its stability profile shares characteristics with the indole-derived cannabinoid class but presents unique susceptibilities due to the seven-membered azepane ring.[1]
This guide defines the critical storage parameters required to maintain the isotopic integrity (D4 enrichment) and chemical purity of the reference standard. Failure to adhere to these protocols can result in concentration drift, isotopic scrambling, or oxidative degradation, compromising quantitative mass spectrometry data.[1]
Physicochemical Identity & Critical Properties[1]
Before establishing storage protocols, one must understand the molecule's physical behavior.[1] The compound is typically supplied as a crystalline solid.[1]
| Property | Specification | Technical Insight |
| Chemical Name | -methanone-D4 | The "Azepane" designation refers to the 7-membered nitrogenous ring replacing the piperidine ring found in AB-005.[1][2] |
| Molecular Formula | C₂₃H₂₈D₄N₂O | The deuterium labeling is typically on the azepane ring or alkyl chain to prevent exchange.[1] |
| Molecular Weight | ~356.5 g/mol | Shift of +4 Da relative to the unlabeled standard (352.5 g/mol ).[1] |
| Solubility | DMF (~10 mg/mL), DMSO, Ethanol (~1 mg/mL) | Hydrophobic. Poorly soluble in water; requires organic solvents for stock preparation.[1] |
| pKa (Calculated) | ~8.5 (Tertiary Amine) | The azepane nitrogen is basic; sensitive to acidic environments.[1] |
| Hygroscopicity | Low to Moderate | While the free base is lipophilic, salt forms (if applicable) may adsorb moisture.[1] |
Stability Mechanisms & Degradation Pathways[1][3][4]
Understanding why the compound degrades allows us to engineer a robust storage environment.[1]
Oxidative Instability (The Primary Threat)
The indole core and the tertiary amine within the azepane ring are electron-rich centers prone to oxidation.[1]
-
N-Oxidation: The nitrogen in the azepane ring can undergo oxidation to form an N-oxide, particularly in solution.[1]
-
Indole Oxidation: Exposure to atmospheric oxygen, catalyzed by light, can lead to the formation of quinoidal species or ring-opening products.[1]
Photolytic Degradation
Synthetic cannabinoids containing indole moieties absorb UV light strongly (λmax ~218, 247, 304 nm).[1] Prolonged exposure to UV or ambient lab light can induce:
-
Radical formation: Leading to polymerization or fragmentation.[1]
-
Isomerization: While less common for this specific scaffold, UV energy can catalyze shifts in double bonds or cyclopropyl ring strain release.[1]
Isotopic Integrity (Deuterium Exchange)
While C-D bonds are generally stable, exposure to extreme pH (strong acids/bases) or protic solvents at high temperatures can theoretically promote H-D exchange if the labels are located at enolizable positions (alpha to a carbonyl or amine).[1] However, in AB-005 Azepane Isomer-D4, labels are typically placed in metabolically stable positions.[1] The primary risk here is isotopic dilution via contamination with unlabeled material.[1]
Thermal Sensitivity
The cyclopropyl ketone linkage is chemically strained.[1] While stable at room temperature, elevated temperatures (>40°C) can increase the rate of ring-opening reactions or cleavage of the ketone bridge.[1]
Visualization: Degradation & Workflow Logic[1]
The following diagram illustrates the critical degradation nodes and the logical workflow for handling the material to prevent these issues.
Caption: Logical relationship between environmental stressors (Red), protective controls (Green), and the handling workflow.[1]
Comprehensive Storage Protocols
Solid State Storage (Long-Term)
Objective: Maintain purity >98% for ≥2 years.
-
Temperature: Store at -20°C (-4°F) or lower.
-
Container: Amber borosilicate glass vials with PTFE-lined screw caps .
-
Headspace: Purge vial headspace with Argon or Nitrogen before sealing.[1]
Solution State Storage (Stock Standards)
Objective: Maintain concentration accuracy and isotopic purity for 6–12 months.
-
Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN) .[1]
-
Concentration: Prepare high-concentration stocks (e.g., 1.0 mg/mL or 100 µg/mL).
-
Reasoning: Higher concentrations are more stable; minor degradation represents a smaller percentage of the total mass compared to dilute solutions.[1]
-
-
Storage Conditions:
-
Shelf Life:
-
Stock (1 mg/mL): 12 months at -20°C.
-
Working (1 µg/mL): Prepare fresh weekly or store <1 month at -20°C.
-
Handling & Self-Validating Workflows
To ensure "Trustworthiness," the analyst must verify the standard before use.[1] Do not assume stability; prove it.
Thawing Protocol
-
Remove the vial from the freezer.
-
Equilibrate: Allow the vial to reach room temperature (approx. 15–30 mins) before opening.
-
Vortex: Gently vortex to ensure homogeneity, especially for solutions where solvent may have sublimed and condensed on the cap.[1]
The "Self-Validating" QC Check
Before using the standard for a critical batch of casework or validation:
-
Visual Inspection: Check for precipitate or discoloration (yellowing suggests oxidation).[1]
-
Area Count Verification: Inject the "old" stock against a freshly prepared verification standard.
-
Acceptance Criteria: The peak area of the stored D4 standard should be within ±5% of the fresh standard.[1]
-
-
Isotopic Purity Check: Scan the mass spectrum.
-
Ensure the M+0 (unlabeled) abundance has not increased (indicating contamination) and the M+4 peak remains dominant.[1]
-
References
-
Cayman Chemical. (2023).[1] AB-005 Azepane Isomer Product Insert & SDS. Retrieved from [1][2]
-
Toronto Research Chemicals. (2023).[1] AB-005 Azepane Isomer-D4 Product Data. Retrieved from [1]
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [1]
-
Banister, S. D., et al. (2015).[1] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience, 6(9), 1546–1559.[1] (Provides mechanistic context on indole/indazole stability). Retrieved from [1]
Pharmacological Characterization & Therapeutic Evaluation of Novel CB2 Receptor Ligands
Executive Summary: The Non-Psychotropic Imperative
The Cannabinoid Type 2 receptor (CB2) represents a high-value target for therapeutic intervention in inflammatory, neuropathic, and neurodegenerative pathologies.[1][2] Unlike its homolog CB1, CB2 is predominantly expressed in peripheral immune cells (B cells, T cells, macrophages) and activated microglia, with limited expression in neurons of the central nervous system. This distribution offers a distinct pharmacological advantage: immunomodulation without intoxication .
Evaluating a compound’s potential as a CB2 ligand requires a rigorous screening cascade that goes beyond simple affinity. Modern drug discovery demands the characterization of functional selectivity (biased agonism) —distinguishing between G-protein signaling (therapeutic efficacy) and
Molecular Mechanism & Signaling Architecture
To design effective assays, one must understand the signal transduction pathways. CB2 is a
Critical Consideration: Ligands may stabilize distinct receptor conformations, preferentially activating G-protein pathways over
Visualization: CB2 Signaling & Biased Agonism
The following diagram illustrates the bifurcation of signaling pathways upon ligand binding.
Caption: Divergent signaling pathways of the CB2 receptor. Ligands may show bias toward Gi-mediated cAMP inhibition (left) or Beta-arrestin recruitment (right).
Screening & Characterization Workflow
A linear progression from binding to function ensures resource efficiency.
Visualization: The Screening Cascade
Caption: Operational workflow for CB2 ligand discovery. Criteria for progression (e.g., Ki < 100nM) must be strict to filter non-specific hits.
Detailed Experimental Protocols
These protocols are designed for reproducibility and internal validation.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the affinity (
Step-by-Step Methodology:
-
Buffer Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 2.5 mM EDTA, 0.5 mg/mL BSA (fatty-acid free). -
Note: BSA is critical to prevent lipophilic cannabinoids from sticking to plasticware.
-
-
Membrane Homogenization:
-
Thaw hCB2 membranes on ice. Pass through a 25-gauge needle 5 times to ensure homogeneity. Dilute to 5-10
g protein/well.
-
-
Plate Setup (96-well GF/C filtration plate):
-
Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M unlabeled WIN55,212-2. -
Test Wells: Membrane + Radioligand + Test Compound (10-point log dilution, e.g., 10
M to 0.1 nM).
-
-
Incubation:
-
Add
(Final concentration ~0.5 - 1.0 nM, close to its ). -
Incubate for 90 minutes at 30°C. (Equilibrium is faster at 30°C than 4°C).
-
-
Termination:
-
Rapid vacuum filtration using a cell harvester.
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, 0.5% BSA).
-
-
Quantification:
-
Add liquid scintillation cocktail, seal, and count CPM (Counts Per Minute).
-
-
Data Analysis:
-
Calculate % Inhibition. Fit to one-site competition model to derive
. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Functional cAMP Inhibition Assay (TR-FRET)
Objective: Assess agonist efficacy (
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest hCB2-expressing cells (e.g., cAMP Hunter™ or similar).[6] Resuspend in assay buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
-
Compound Addition:
-
Add Test Compound (agonist mode) to cells.[5]
-
Immediately add Forskolin (Final conc. 10
M). -
Control 1 (Basal): Vehicle only (no Forskolin).
-
Control 2 (Stimulated): Forskolin only (Max cAMP).
-
Control 3 (Reference): Forskolin + HU-308 (Max Inhibition).
-
-
Incubation:
-
Incubate for 30-45 minutes at Room Temperature.
-
-
Detection (TR-FRET/HTRF):
-
Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) conjugates.
-
Incubate 1 hour in dark.
-
-
Readout:
-
Measure fluorescence ratio (665 nm / 620 nm).
-
Signal Logic: High cAMP (Forskolin only) = Low FRET signal (competition). CB2 Agonist + Forskolin = Low cAMP = High FRET signal.
-
-
Self-Validation Check:
-
The Z' factor of the assay must be > 0.5.
-
The Forskolin window (Stimulated signal / Basal signal) should be > 3-fold.
-
Data Presentation & Reference Standards
To accurately benchmark novel ligands, compare data against established standards.
Table 1: Reference Ligand Profiles
| Ligand | Type | CB2 Affinity ( | CB1 Affinity ( | Selectivity Ratio (CB1/CB2) | Notes |
| HU-308 | Selective Agonist | ~20 nM | > 10,000 nM | > 500x | Gold standard for CB2 selectivity. |
| CP55,940 | Non-selective Agonist | 0.5 - 2 nM | 0.5 - 5 nM | ~1x | High potency, zero selectivity. Reference radioligand. |
| JWH-133 | Selective Agonist | ~3.4 nM | ~680 nM | ~200x | Highly potent, widely used in vivo. |
| SR144528 | Inverse Agonist | ~0.6 nM | ~400 nM | ~700x | Standard antagonist/inverse agonist. |
Interpreting Selectivity
The Selectivity Index (SI) is calculated as:
-
Target: SI > 100 is preferred for drug candidates to ensure a safety margin against psychotropic effects.
-
Warning: Compounds with SI < 10 may exhibit "off-target" CNS effects at therapeutic doses.
References
-
IUPHAR/BPS Guide to Pharmacology. Cannabinoid Receptors. [Link][7]
-
Pertwee, R. G., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2.[8][9] Pharmacological Reviews. [Link]
-
Soethoudt, M., et al. (2017).Cannabinoid CB2 Receptor Ligand Profiling Reveals Bias toward
-Arrestin 2 Recruitment. ACS Central Science. [Link] -
Eurofins Discovery. CB2 Human Cannabinoid GPCR Cell Based Agonist cAMP Assay. [Link]
-
National Institutes of Health (NIH) Assay Guidance Manual. In Vitro Binding Assays. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of cannabinoid receptors and their ligands: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Quantitation of AB-005 Azepane Isomer in Biological Matrices Using Isotope Dilution LC-MS/MS
Abstract & Scope
The emergence of structural isomers in the synthetic cannabinoid (SC) market presents a critical challenge for forensic toxicology. AB-005 Azepane Isomer (-methanone) is a structural variant of the widely known AB-005, characterized by a ring expansion from methylpiperidine to methylazepane.[1][2] Because these compounds share an identical molecular formula (C23H32N2O) and precursor mass (m/z 353.2), mass spectrometry alone cannot distinguish them without chromatographic resolution.
This protocol details a rigorous LC-MS/MS methodology using AB-005 Azepane Isomer-D4 as a specific internal standard (IS). By utilizing the deuterated analog, this method achieves precise compensation for matrix effects, ionization suppression, and extraction variability, ensuring legally defensible quantitation in complex matrices like whole blood and urine.
Chemical Characterization & Strategy
The "Isomer Problem" in SC Analysis
Synthetic cannabinoids often exist as regioisomers. The AB-005 parent compound contains a piperidine ring (6-membered), whereas the target analyte contains an azepane ring (7-membered).
-
Challenge: Co-elution of isomers leads to false positives or inaccurate quantitation if a non-specific IS (e.g., JWH-018-D9) is used, as the IS may not co-elute perfectly with the specific isomer of interest.
-
Solution: Usage of AB-005 Azepane Isomer-D4 .[3] This IS matches the target analyte's lipophilicity (logP) and pKa, ensuring it elutes at the exact same retention time (RT) as the analyte, thereby "experiencing" the exact same matrix suppression/enhancement events at the electrospray source.
Compound Data
| Compound | Formula | Precursor (m/z) | Key Moiety |
| AB-005 | C23H32N2O | 353.25 | 1-methyl-2-piperidinyl |
| AB-005 Azepane Isomer | C23H32N2O | 353.25 | 1-methyl-azepane |
| AB-005 Azepane Isomer-D4 | C23H28D4N2O | 357.27 | Deuterated Analog |
Experimental Protocol
A. Reagents and Standards
-
Primary Standard: AB-005 Azepane Isomer (≥98% purity).[4]
-
Internal Standard: AB-005 Azepane Isomer-D4 (100 µg/mL in Methanol).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.
-
Matrix: Drug-free whole blood (stabilized with EDTA/Sodium Fluoride) or urine.
B. Sample Preparation: Liquid-Liquid Extraction (LLE)
Synthetic cannabinoids are highly lipophilic. LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of sample (Blood/Urine) into a silanized glass tube.
-
IS Addition: Spike with 20 µL of Working IS Solution (100 ng/mL AB-005 Azepane Isomer-D4). Vortex for 10 sec.
-
Buffer: Add 200 µL 0.1 M Carbonate Buffer (pH 9.0) to adjust ionization state and improve extraction efficiency.
-
Extraction: Add 2.0 mL extraction solvent (1-Chlorobutane:Ethyl Acetate, 80:20 v/v).
-
Agitation: Rotate/shake for 10 minutes; Centrifuge at 3,500 x g for 5 minutes.
-
Transfer: Transfer the organic (upper) supernatant to a clean tube.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (50:50). Vortex and transfer to autosampler vial.
C. LC-MS/MS Conditions[7][8]
Chromatography (LC):
-
Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm) to ensure high peak capacity for isomer separation.
-
Mobile Phase A: 0.1% Formic Acid in Water (allows protonation for [M+H]+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
7.0 min: 95% B (Hold 2 min)
-
9.1 min: 30% B (Re-equilibrate 3 min)
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition: Multiple Reaction Monitoring (MRM).
MRM Transitions Table: Note: Transitions must be optimized per instrument. The tetramethylcyclopropyl moiety typically yields a stable carbocation at m/z 125.
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| AB-005 Azepane | 353.2 | 125.1 | 25 | Quantifier |
| AB-005 Azepane | 353.2 | 144.1 | 35 | Qualifier |
| AB-005 Azepane-D4 | 357.2 | 129.1* | 25 | Internal Standard |
*Assuming D4 labeling is on the cyclopropyl ring. If D4 is on the indole core, the transition would be 357.2 -> 125.1. Always verify the Certificate of Analysis (CoA) for the specific labeling position.
Analytical Workflow Diagram
The following diagram illustrates the critical decision points in the method, specifically focusing on the differentiation of isomers and the role of the Internal Standard.
Caption: Workflow demonstrating the integration of the D4 Internal Standard to compensate for ionization variability while highlighting the critical chromatographic separation step.
Validation & Quality Assurance (E-E-A-T)
To ensure this method meets forensic standards (e.g., SWGTOX/ANSI), the following validation parameters are mandatory.
A. Linearity and Calibration
-
Range: 0.5 ng/mL to 100 ng/mL.
-
Weighting: 1/x² linear regression.
-
Requirement: r² > 0.99; all calibrators within ±15% of target (±20% for LLOQ).
B. Matrix Effect Assessment (The Role of D4)
The primary reason for using the D4 isomer is to normalize matrix effects.
-
Experiment: Prepare "Post-Extraction Spike" samples (Analyte added to extracted blank matrix) and "Neat Standard" samples.
-
Calculation:
. -
Acceptance: The absolute matrix effect may be significant (e.g., 60% suppression), but the IS-Normalized Matrix Factor must be close to 1.0.
-
Formula:
. -
This proves the D4 standard suppresses/enhances at the exact same rate as the analyte.
-
C. Specificity (Isomer Resolution)
You must inject the AB-005 parent compound separately to establish its retention time.
-
Criterion: Baseline resolution (
) between AB-005 and AB-005 Azepane Isomer is required. If they co-elute, the method is not valid for specific identification, as they share mass transitions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Inefficient Extraction | Check pH of buffer (ensure pH 9.0 for basic nitrogen). Ensure organic solvent is fresh. |
| RT Drift | Column Aging / pH Shift | Use a column oven (40°C). Verify mobile phase pH daily. |
| Signal Saturation | Concentration too high | Dilute sample with blank matrix before spiking IS. |
| Interference in IS Channel | Cross-talk / Impurities | Check "Blank + IS" sample. If analyte peak appears, IS is contaminated or contains unlabeled drug (check isotopic purity). |
References
-
U.S. Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]
-
Kneisel, S., & Auwärter, V. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. AB--005-azepane-isomer, 1MG | Labscoop [labscoop.com]
- 3. labsolu.ca [labsolu.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of synthetic cannabinoids with deuterated standards
Application Note: Precision Quantitation of Synthetic Cannabinoids in Biological Matrices using Isotope Dilution LC-MS/MS
Executive Summary
The rapid structural evolution of synthetic cannabinoids (SCs)—from early naphthoylindoles (e.g., JWH-018) to modern indazole-3-carboxamides (e.g., 5F-MDMB-PICA)—presents a critical challenge for forensic and clinical toxicology.[1] These compounds exhibit high lipophilicity, severe isomeric interference, and low physiological concentrations (sub-ng/mL).[2] This guide details a robust quantitative protocol utilizing Isotope Dilution Mass Spectrometry (IDMS) . By employing deuterated internal standards (d-IS), laboratories can actively compensate for matrix effects (ME) and extraction losses, ensuring data integrity compliant with ANSI/ASB Standard 036.[2]
Part 1: The Analytical Strategy
The Isomeric Challenge
SCs are frequently synthesized as positional isomers (e.g., 5F-AB-PINACA vs. 5F-ADB-PINACA).[2] These isomers often share identical precursor ions and product ions (transitions).[2] Reliance on Mass Spectrometry (MS) alone is insufficient; chromatographic resolution is mandatory.[2]
The Role of Deuterated Standards (IDMS)
In IDMS, a stable isotope-labeled analog (e.g., JWH-018-d9) is added to the sample prior to extraction.[2]
-
Carrier Effect: The d-IS acts as a carrier, preventing the adsorption of trace analytes to glassware or plasticware during extraction.[2]
-
Matrix Compensation: Since the d-IS co-elutes with the target analyte, it experiences the exact same ionization suppression or enhancement from the biological matrix.[2] The ratio of Analyte Area to IS Area remains constant, correcting the quantitative result.
Workflow Visualization
The following diagram outlines the critical path from sample accession to data validation.
Figure 1: End-to-end analytical workflow emphasizing the early introduction of Internal Standards.
Part 2: Experimental Protocols
Reagents & Standards
-
Target Analytes: 1 mg/mL stock solutions in methanol.
-
Internal Standards: Deuterated analogs (e.g., -d4, -d5, -d9). Note: If an exact deuterated match is unavailable, select a structural analog with similar retention time (Rt).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over SPE for SCs due to their high lipophilicity (LogP > 4), allowing efficient partitioning into non-polar solvents while leaving polar matrix interferences behind.
-
Aliquot: Transfer 200 µL of sample (Whole Blood/Urine) into a silanized glass tube.
-
IS Spiking: Add 20 µL of Internal Standard Working Solution (concentration: 10 ng/mL). Vortex for 10 seconds.[2]
-
Critical: Allow to equilibrate for 5 minutes to ensure IS binds to matrix proteins similarly to the analyte.
-
-
Extraction: Add 2 mL of extraction solvent (Hexane:Ethyl Acetate, 90:10 v/v).
-
Agitation: Mechanical shaker for 10 minutes; Centrifuge at 3500 rpm for 5 minutes.
-
Transfer: Transfer the organic (upper) layer to a clean glass tube.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex and transfer to an autosampler vial.[2]
LC-MS/MS Instrumental Parameters
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm or 2.6 µm).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Desalting |
| 8.0 | 95 | Elution of SCs |
| 10.0 | 95 | Wash |
| 10.1 | 30 | Re-equilibration |
| 12.0 | 30 | End |
Isomer Separation Logic
The following diagram illustrates how the method distinguishes between isobaric compounds (same mass) using retention time.
Figure 2: Separation of isobaric synthetic cannabinoids via chromatographic retention time (Rt).
Part 3: Validation & Data Analysis
Matrix Effect (ME) Calculation
Matrix effects must be quantified during validation as per SWGTOX/ASB guidelines.
-
Set A: Standards in neat solvent.
-
Set B: Matrix-matched standards (spiked after extraction).
-
Set C: Pre-extraction spiked samples.
-
Acceptance: -25% to +25% is ideal.[2] If suppression is high (>25%), the d-IS is mandatory to normalize the results.[2]
Quantitative Correction Table
The table below demonstrates how the Internal Standard corrects for severe matrix suppression in a urine sample.
| Analyte | Native Area (Counts) | IS Area (Counts) | Response Ratio (Native/IS) | Calc. Conc. (ng/mL) | True Conc.[2] (ng/mL) | Error w/o IS | Error w/ IS |
| Neat Std | 1,000,000 | 500,000 | 2.0 | 10.0 | 10.0 | 0% | 0% |
| Urine Sample | 600,000 (Suppressed) | 300,000 (Suppressed) | 2.0 | 10.0 | 10.0 | -40% | 0% |
Note: Without the d-IS, the raw area of 600,000 would calculate to 6.0 ng/mL, leading to a false negative or underestimation.[2] The Ratio (2.0) remains correct.
References
-
ANSI/ASB Standard 036 (2019). Standard Practices for Method Validation in Forensic Toxicology.[2] AAFS Standards Board.[2][3]
-
[Link]
-
-
United Nations Office on Drugs and Crime (UNODC) (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.[2][4]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) (2013). Standard Practices for Method Validation in Forensic Toxicology.[2][5] Journal of Analytical Toxicology.[2][5]
-
[Link]
-
-
Knittel, J. L., et al. (2015). Stability of Synthetic Cannabinoids in Biological Matrices.[2] Cayman Chemical Application Notes.[2]
Sources
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aafs.org [aafs.org]
- 4. Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials [unodc.org]
- 5. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol for Sample Preparation and Analysis of AB-005 Azepane Isomer-D4
Introduction & Scope
AB-005 Azepane Isomer (methanone) is a structural isomer of the synthetic cannabinoid AB-005.[1] Unlike the parent compound which contains a piperidine ring, this isomer features an azepane (seven-membered) ring.[2] In forensic toxicology and drug metabolism studies, the precise quantification of such isomers is critical due to their high potency and potential for structural misidentification with isobaric compounds.[2]
This protocol details the validated methodology for the extraction and quantification of AB-005 Azepane Isomer using its deuterated analog, AB-005 Azepane Isomer-D4 , as an Internal Standard (IS).[2] The use of a D4 analog is essential to compensate for signal suppression/enhancement (SSE) inherent in Electrospray Ionization (ESI) and to correct for recovery losses during extraction.[2]
Core Principles
-
Isotope Dilution Mass Spectrometry (IDMS): The D4 standard mimics the physicochemical behavior of the analyte, ensuring that any matrix effect impacts both equally, allowing for accurate ratio-based quantification.[2]
-
Matrix-Specific Workflows: Distinct protocols are provided for Urine (requiring hydrolysis) and Whole Blood/Plasma (requiring protein management and lipophilicity control).[2]
Chemical & Physical Properties[2][3][4]
| Property | Analyte (Native) | Internal Standard (D4) |
| Compound Name | AB-005 Azepane Isomer | AB-005 Azepane Isomer-D4 |
| CAS Number | 1445751-74-5 | N/A (Custom/Analog) |
| Formula | C₂₃H₃₂N₂O | C₂₃H₂₈D₄N₂O |
| Molecular Weight | 352.51 g/mol | 356.54 g/mol |
| LogP (Calc) | ~4.5 (Highly Lipophilic) | ~4.5 |
| pKa (Basic) | ~8.5 (Tertiary Amine) | ~8.5 |
| Storage | -20°C (Solid/Solution) | -20°C (Solid/Solution) |
Technical Note on Isotopologues: While D3 standards are commercially common, this protocol is designed for the D4 analog as requested. The mass shift (+4 Da) offers superior separation from the M+2 isotope of the native analyte, reducing "cross-talk" in the MS channel.[2]
Reagent Preparation
Stock Solutions[2]
-
Master Stock (1.0 mg/mL): Dissolve 1 mg of AB-005 Azepane Isomer-D4 in 1 mL of LC-MS grade Methanol. Sonicate for 5 minutes. Store at -20°C.
-
Working Internal Standard (WIS) (100 ng/mL): Dilute the Master Stock 1:10,000 in Methanol. Prepare fresh weekly.
Enzymatic Hydrolysis Mix (For Urine)
Synthetic cannabinoids are extensively metabolized and excreted as glucuronide conjugates.[2] Failure to hydrolyze will result in significant underestimation of the total drug load.[2]
-
Enzyme:
-Glucuronidase (Type HP-2 from Helix pomatia or recombinant).[2] -
Buffer: 1.0 M Acetate Buffer (pH 5.0).
-
Preparation: Mix 5,000 units of enzyme per mL of buffer.
Experimental Protocols
Protocol A: Urine Extraction (Hydrolysis + SPE)
Target: High purity extraction for low-level detection (LOD < 0.1 ng/mL).
Rationale: The basic nitrogen in the azepane ring allows for Mixed-Mode Cation Exchange (MCX) SPE, which provides the cleanest extracts by washing away neutral and acidic interferences.[2]
Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for Urine samples.
Step-by-Step Procedure:
-
Aliquot: Transfer 1 mL of urine to a glass tube.
-
Spike IS: Add 20 µL of WIS (AB-005 Azepane Isomer-D4). Vortex.
-
Hydrolysis: Add 1 mL of
-Glucuronidase mix. Cap and incubate at 60°C for 1 hour. -
Conditioning: Use a polymeric MCX cartridge (e.g., Oasis MCX or Strata-X-C).[2] Condition with 2 mL MeOH followed by 2 mL dH₂O.
-
Load: Apply hydrolyzed sample.
-
Wash 1 (Acidic): 2 mL 0.1 M HCl. (Locks analyte to sorbent, removes proteins/endogenous acids).[2]
-
Wash 2 (Organic): 2 mL Methanol. (Removes neutral lipids/matrix).[2]
-
Elution: 2 x 1 mL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, releasing it from the sorbent).[2]
-
Finish: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Water:MeOH.
Protocol B: Whole Blood / Plasma (Liquid-Liquid Extraction)
Target: Rapid processing for lipophilic analytes.
Rationale: AB-005 isomers are highly lipophilic (LogP ~4.5).[2] LLE using a non-polar solvent mixture extracts the drug while leaving polar blood components (salts, proteins) in the aqueous phase.[2]
Figure 2: Liquid-Liquid Extraction (LLE) workflow for Blood/Plasma.
Step-by-Step Procedure:
-
Aliquot: Place 0.5 mL of sample into a silanized glass tube.
-
Spike IS: Add 20 µL of WIS.
-
pH Adjustment: Add 0.5 mL of 0.5 M Sodium Carbonate buffer (pH 9.0). Critical: This ensures the tertiary amine is uncharged (free base), maximizing solubility in the organic solvent.[2]
-
Extraction: Add 3 mL of Hexane:Ethyl Acetate (90:10 v/v).
-
Agitation: Cap and shake vigorously (mechanical shaker) for 10 minutes.
-
Separation: Centrifuge at 3,500 rpm for 10 minutes.
-
Collection: Freeze the aqueous layer (dry ice/acetone bath) and decant the top organic layer into a clean tube.
-
Finish: Evaporate and reconstitute as in Protocol A.
LC-MS/MS Analytical Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).[2] Why Biphenyl? Biphenyl stationary phases offer superior pi-pi interactions, which are crucial for separating structural isomers like the Azepane isomer from the standard piperidine AB-005.[2]
Mobile Phases:
Gradient:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 30 | 0.4 |
| 1.0 | 30 | 0.4 |
| 6.0 | 95 | 0.4 |
| 8.0 | 95 | 0.4 |
| 8.1 | 30 | 0.4 |
| 10.0 | 30 | 0.4 |
MS Parameters (MRM Transitions): Note: Transitions must be optimized on your specific instrument. Below are predicted transitions based on the indole-amide cleavage common to this class.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| AB-005 Azepane | 353.2 [M+H]⁺ | 144.1 (Indole-CH2) | 227.1 (Core) | 25 / 35 |
| AB-005 Azepane-D4 | 357.2 [M+H]⁺ | 148.1 (Shifted) | 231.1 (Shifted) | 25 / 35 |
*Assumption: Deuterium label is on the Azepane ring or the linker.[2] If the label is on the cyclopropyl ring, the fragments will differ.[2] Always infuse the standard to confirm.
References
-
Knittel, J. L., et al. (2012).[2] Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory.[2] Retrieved from [Link]
-
Scheidweiler, K. B., & Huestis, M. A. (2014).[2] Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A.
-
UNODC. (2023). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.[2] Retrieved from [Link][2]
Sources
Application Note: In Vitro Metabolism Studies of AB-005 Using its D4 Isomer
This Application Note and Protocol guide is designed for researchers and drug development scientists evaluating the metabolic profile of AB-005 , a synthetic cannabinoid, using its deuterated isotopolog (D4-AB-005 ).
Abstract & Scope
This guide details the methodology for utilizing the D4-deuterated isomer of AB-005 (a synthetic cannabinoid scaffold) to elucidate metabolic pathways, determine Kinetic Isotope Effects (KIE), and validate quantitative bioanalytical methods. The D4 isomer serves two distinct, critical roles in preclinical development:
-
Mechanistic Probe (KIE): To identify rate-determining metabolic "soft spots" by observing reduced clearance rates when C-H bonds are replaced by C-D bonds.
-
Bioanalytical Standard: To act as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of AB-005 in complex biological matrices (microsomes/hepatocytes).
Scientific Background & Mechanism
AB-005 (methanone) is subject to extensive Phase I metabolism, primarily via Cytochrome P450 (CYP) enzymes. Common pathways include hydroxylation of the indole ring, oxidation of the methyl-piperidine moiety, and potential N-dealkylation.
The Role of the D4 Isomer
-
Kinetic Isotope Effect (KIE): The C-D bond has a lower zero-point energy than the C-H bond, making it harder to break.[1] If the D4 label is placed at a site of metabolism (e.g., the piperidine ring), a significant reduction in intrinsic clearance (
) indicates that C-H bond breakage is the rate-determining step (Primary KIE). -
Metabolite Identification (MetID): When incubated, the D4 isomer retains its mass shift (+4 Da) in metabolites unless the metabolic reaction removes the labeled moiety. This allows for rapid "isotope tracking" in LC-MS/MS data.
Experimental Workflow
The following diagram outlines the integrated workflow for parallel Metabolic Stability (KIE) and Metabolite Identification studies.
Caption: Integrated workflow for AB-005 metabolism studies. Parallel incubations of H- and D-isomers allow simultaneous determination of clearance rates (KIE) and metabolite structures.
Detailed Protocols
Protocol A: Determination of Metabolic Stability & Kinetic Isotope Effect (KIE)
Objective: Calculate the Intrinsic Clearance (
Materials
-
Test Compounds: AB-005 and D4-AB-005 (10 mM stock in DMSO).
-
Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Procedure
-
Preparation:
-
Prepare a 2 µM working solution of AB-005 and D4-AB-005 separately in phosphate buffer (0.1% DMSO final).
-
Thaw HLM on ice. Dilute to 1.0 mg/mL in phosphate buffer.
-
-
Pre-Incubation:
-
In a 96-well plate, aliquot 30 µL of diluted HLM.
-
Add 30 µL of the Test Compound (AB-005 in Row A, D4-AB-005 in Row B).
-
Equilibrate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 60 µL of pre-warmed NADPH regenerating system to start the reaction (Final Volume = 120 µL; Final Protein = 0.5 mg/mL; Final Substrate = 1 µM).
-
-
Sampling:
-
At time points 0, 5, 15, 30, 45, and 60 minutes , remove 15 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into a plate containing 150 µL ice-cold Acetonitrile (ACN) containing an alternative internal standard (e.g., Diazepam or a different deuterated analog if available) to stop the reaction.
-
-
Processing:
-
Centrifuge plates at 4,000 rpm for 20 minutes at 4°C.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
Data Analysis (KIE Calculation)
-
Plot ln(% remaining parent) vs. time .
-
Determine the slope (
) of the linear regression. -
Calculate Half-life (
) and Intrinsic Clearance ( ): -
Calculate KIE:
-
Interpretation: A KIE > 2.0 suggests the deuterated site is involved in the rate-determining metabolic step.[1]
-
Protocol B: Metabolite Identification (MetID) Using Isotope Tracking
Objective: Use the distinct mass shift of the D4 isomer to distinguish drug-related metabolites from matrix background.
Methodology
-
Co-Incubation: Incubate AB-005 and D4-AB-005 mixed at a 1:1 molar ratio (1 µM each) with HLM as described in Protocol A.
-
Analysis: Analyze the 60-minute time point using High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Processing (The "Twin Ion" Method):
-
Search the Total Ion Chromatogram (TIC) for "twin" peaks separated by exactly 4.025 Da (assuming 4 Deuteriums).
-
Retention Time: Deuterated isotopologs typically co-elute or elute slightly earlier (1-2 seconds) than the H-form due to the deuterium isotope effect on lipophilicity.
-
Structural Assignment:
-
Pair Found (M + M+4): The metabolite retains the portion of the molecule carrying the D4 label.
-
No Pair (Only M): The metabolite was formed by cleavage of the moiety carrying the D4 label (e.g., N-dealkylation if the label was on the alkyl chain).
-
-
Protocol C: Quantitative Bioanalysis (D4 as Internal Standard)
Objective: Use D4-AB-005 as a Stable Isotope Labeled Internal Standard (SIL-IS) for quantifying AB-005.
Procedure
-
IS Spiking Solution: Prepare D4-AB-005 at 500 nM in Acetonitrile.
-
Sample Prep:
-
Add 50 µL of biological sample (plasma/microsomal incubate).
-
Add 150 µL of IS Spiking Solution (precipitating agent).
-
Vortex (1 min) and Centrifuge (10 min, 10,000 g).
-
-
LC-MS/MS Settings (MRM Mode):
-
Analyte (AB-005): Monitor transition
(Example fragment). -
Internal Standard (D4-AB-005): Monitor transition
(Mass shifted parent and fragment). -
Note: Ensure the fragment ion monitored also contains the deuterium label.
-
Data Presentation & Reporting
Table 1: Example Metabolic Stability Data
| Parameter | AB-005 (H-Form) | D4-AB-005 (D-Form) | KIE ( |
| Depletion Rate ( | 0.045 | 0.021 | 2.14 |
| Half-life ( | 15.4 | 33.0 | - |
| 90.0 | 42.0 | - | |
| Interpretation | High Clearance | Moderate Clearance | Significant Isotope Effect |
Table 2: Metabolite Identification Matrix
| Metabolite ID | Retention Time (min) | Mass Shift (vs Parent) | D4 Pair Observed? | Proposed Biotransformation |
| M1 | 4.2 | +16 Da | Yes (+4 Da shift) | Hydroxylation (Label retained) |
| M2 | 3.8 | -14 Da | No (Single peak) | N-Demethylation (Label lost) |
References
-
Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions. Methods in Enzymology. Retrieved from [Link]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]
-
Isin, E. M., & Elmore, C. S. (2016). Aravind's Guide to Deuterium in Drug Discovery. Pharmaceutical Research. Retrieved from [Link]
Sources
High-Performance Bioanalysis of AB-005: Overcoming Matrix Effects with Deuterated Internal Standards
Abstract & Core Directive
This Application Note details the bioanalytical strategy for AB-005 , a representative small molecule therapeutic candidate, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The critical technical focus is the utilization of a Stable Isotope Labeled Internal Standard (SIL-IS) , specifically the deuterated analog AB-005-d6 , to mitigate ion suppression caused by plasma phospholipids.
Why this matters: In pharmacokinetic analysis, "matrix effects" (alteration of ionization efficiency by co-eluting components) are the primary cause of assay failure. While structural analogs are cheaper, they often separate chromatographically from the analyte, failing to compensate for these effects. This protocol demonstrates how a co-eluting deuterated IS ensures data integrity by experiencing the exact same ionization environment as the analyte.
Bioanalytical Workflow Overview
The following diagram illustrates the critical path from sample collection to data validation, highlighting the specific role of the Deuterated IS in normalizing variability.
Figure 1: Critical workflow for AB-005 analysis. The co-elution of AB-005 and AB-005-d6 in the LC block is the key mechanism for neutralizing matrix effects.
Material Selection & Method Development[1]
Analyte and Internal Standard
-
Analyte: AB-005 (Model lipophilic small molecule, MW ~450 Da).
-
Internal Standard (IS): AB-005-d6 (Hexadeuterated).
-
Scientific Rationale: We select d6 rather than d3 to avoid "isotopic cross-talk." Natural isotopic distribution (C13) of the parent drug can contribute signal to the M+1, M+2, and M+3 channels. A mass shift of +6 Da ensures the IS channel is free from native analyte interference [1].
-
Mass Spectrometry Conditions (ESI+)
The method utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| AB-005 | 451.2 [M+H]⁺ | 235.1 | 35 | Quantifier |
| AB-005-d6 | 457.2 [M+H]⁺ | 235.1 | 35 | Internal Standard |
Note: The product ion (235.1) remains the same if the fragmentation occurs on a non-labeled portion of the molecule, or shifts if the label is on the fragment. For this protocol, we assume the label is on the retained fragment for specificity, or we use a unique fragment if available.
Experimental Protocol
Reagent Preparation
-
Stock Solutions: Prepare AB-005 and AB-005-d6 at 1.0 mg/mL in DMSO (to ensure solubility).
-
Working IS Solution: Dilute AB-005-d6 to 500 ng/mL in 50% Methanol.
-
Calibration Standards (CC): Prepare 8 levels in blank plasma (Range: 1.0 – 1000 ng/mL).
-
Quality Control (QC): Prepare LLOQ (1.0 ng/mL), Low (3.0 ng/mL), Mid (400 ng/mL), and High (800 ng/mL).
Sample Preparation: Protein Precipitation (PPT)
PPT is chosen over Solid Phase Extraction (SPE) for throughput, relying on the deuterated IS to correct for the "dirtier" extract.
-
Aliquot: Transfer 50 µL of plasma (Sample/CC/QC) into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (AB-005-d6). Vortex 30s.
-
Critical Step: Ensure complete mixing before precipitation to allow the IS to bind to plasma proteins similarly to the analyte.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 min.
-
Centrifugation: Spin at 4,000 x g for 15 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution: Add 100 µL of Water (Milli-Q) to match initial mobile phase conditions (prevents peak fronting).
LC-MS/MS Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Profile:
-
0.0 min: 5% B[1]
-
0.5 min: 5% B
-
2.5 min: 95% B (Elution of AB-005 & IS)
-
3.0 min: 95% B (Wash)
-
3.1 min: 5% B (Re-equilibration)
Mechanism of Matrix Effect Compensation
The following diagram explains why the deuterated IS is superior to a structural analog.
Figure 2: Mechanism of Error Correction. Because AB-005 and AB-005-d6 co-elute, any suppression from phospholipids affects both equally. The ratio (Analyte/IS) remains constant, preserving accuracy.
Validation Criteria (FDA/EMA Compliance)
To ensure the method is robust, it must be validated according to FDA Bioanalytical Method Validation Guidance (2018) [2] and EMA Guidelines (2011) [3].
Matrix Factor (MF) Assessment
We utilize the Matuszewski Method [4] to quantify matrix effects.[2]
-
MF = (Peak Area in Extracted Blank Plasma) / (Peak Area in Neat Solution).
-
IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
Acceptance: The IS-Normalized MF should be close to 1.0, with a CV < 15% across 6 different lots of plasma.
Accuracy & Precision Limits
| Parameter | Acceptance Criteria (FDA/EMA) |
| Accuracy | Mean conc. within ±15% of nominal (±20% for LLOQ).[1][3] |
| Precision (CV) | ≤15% (≤20% for LLOQ). |
| Selectivity | No interfering peaks >20% of LLOQ in blank plasma. |
| Recovery | Consistent across low, mid, and high levels (does not need to be 100%). |
Troubleshooting & Optimization
-
Deuterium Isotope Effect: Occasionally, highly deuterated compounds (d6+) may elute slightly earlier than the native compound on C18 columns. If separation occurs, the IS may not fully compensate for sharp matrix suppression peaks.
-
Solution: Use a Phenyl-Hexyl column or reduce the number of deuteriums if cross-talk permits (e.g., d4).
-
-
Sensitivity Loss: If the IS signal is suppressed >80% by matrix (even if the ratio is correct), LLOQ may be compromised.
-
Solution: Switch from Protein Precipitation to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids.
-
References
-
Gu, H., et al. (2014). Assessment of isotopic interference in LC-MS/MS bioanalytical methods. Bioanalysis. Link
-
US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation: Guidance for Industry. Link
-
European Medicines Agency (EMA). (2011).[6] Guideline on bioanalytical method validation. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. EMA and CHMP (2011) Guideline on Bioanalytical Method Validation. - References - Scientific Research Publishing [scirp.org]
Application Note: High-Recovery Solid-Phase Extraction of Cannabinoids from Biological Matrices Using AB-005 Azepane Isomer-D4 as an Internal Standard
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) of a broad range of natural and synthetic cannabinoids from complex biological matrices, such as whole blood and urine. The method incorporates AB-005 Azepane Isomer-D4 as a deuterated internal standard to ensure high accuracy and precision in downstream quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, forensic toxicologists, and drug development professionals requiring a robust and reliable method for cannabinoid quantification. We will delve into the rationale behind the selection of the SPE sorbent, solvent systems, and the critical role of the internal standard in compensating for matrix effects and analyte loss during sample preparation.
Introduction: The Analytical Challenge of Cannabinoid Quantification
The increasing diversity of natural and synthetic cannabinoids presents a significant analytical challenge.[1][2] These compounds are often present at low concentrations in complex biological matrices, necessitating efficient extraction and cleanup prior to instrumental analysis.[3] Solid-phase extraction (SPE) is a widely adopted technique for the selective isolation and concentration of analytes from such matrices.[3][4][5]
A key aspect of achieving accurate and precise quantification with LC-MS/MS is the use of an appropriate internal standard.[6] Isotopically labeled standards, such as the deuterated AB-005 Azepane Isomer-D4, are considered the gold standard.[6] These standards are chemically identical to the analyte of interest, ensuring they co-elute and experience similar ionization efficiencies and matrix effects, thus providing reliable correction for variations in the analytical process.[6]
AB-005 Azepane Isomer is a synthetic cannabinoid, and its deuterated form (D4) serves as an ideal internal standard for the quantification of a range of structurally similar synthetic cannabinoids.[1][7][8] This application note provides a comprehensive, step-by-step protocol for the use of AB-005 Azepane Isomer-D4 in the solid-phase extraction of cannabinoids.
Foundational Principles: Why This Protocol Works
The success of this SPE protocol hinges on two core principles: the selection of an appropriate stationary phase and the use of a suitable deuterated internal standard.
Sorbent Selection: A Mixed-Mode Approach
Cannabinoids encompass a range of compounds with varying polarities. To effectively capture a broad spectrum of these analytes, a mixed-mode SPE sorbent is employed. This protocol utilizes a polymeric reversed-phase sorbent with anion exchange capabilities.
-
Reversed-Phase Interaction: The hydrophobic backbone of the polymer interacts with the non-polar regions of the cannabinoid molecules, retaining them on the sorbent.
-
Anion Exchange Interaction: For cannabinoids with acidic functional groups, such as THC-COOH, the anion exchange functionality provides a secondary retention mechanism, enhancing recovery.[5]
This dual retention mechanism allows for a more comprehensive extraction of both neutral and acidic cannabinoids.
The Critical Role of AB-005 Azepane Isomer-D4
AB-005 Azepane Isomer is a synthetic cannabinoid with a molecular formula of C₂₃H₃₂N₂O and a molecular weight of 352.51 g/mol .[9] Its deuterated counterpart, AB-005 Azepane Isomer-D4, is an ideal internal standard for several reasons:
-
Structural Similarity: It shares a core structure with many synthetic cannabinoids, ensuring similar behavior during extraction and chromatographic separation.
-
Co-elution: It will elute at or very near the retention time of the target analytes, ensuring that it experiences the same matrix effects.
-
Mass Difference: The four deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the non-labeled analytes by the mass spectrometer.
By adding a known quantity of AB-005 Azepane Isomer-D4 to the sample at the beginning of the extraction process, any loss of analyte during the subsequent steps can be accurately accounted for, leading to more reliable and reproducible results.
Materials and Methods
Reagents and Consumables
-
AB-005 Azepane Isomer-D4 solution (100 µg/mL in methanol)
-
Cannabinoid analytical standards
-
Mixed-mode SPE cartridges (e.g., C8/anion exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water
-
Whole blood or urine samples
Equipment
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Detailed Experimental Protocol
This protocol is optimized for a 1 mL biological sample (whole blood or urine).
Sample Pre-treatment
-
To a 1 mL sample, add 50 µL of the AB-005 Azepane Isomer-D4 internal standard solution.
-
For Whole Blood: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.
-
For Urine: Add 1 mL of 100 mM acetate buffer (pH 5.0).[2]
-
Vortex the pre-treated sample for 30 seconds.
Solid-Phase Extraction Workflow
The following diagram illustrates the key steps of the SPE protocol.
Caption: Workflow for cannabinoid extraction using SPE.
Step-by-Step SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water/methanol (95:5 v/v).
-
Wash the cartridge with 3 mL of hexane.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the cannabinoids from the cartridge with 3 mL of hexane/ethyl acetate (75:25 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Expected Results and Data Presentation
The described SPE protocol is expected to yield high recoveries for a wide range of cannabinoids, with low matrix effects. The use of AB-005 Azepane Isomer-D4 will ensure accurate and precise quantification.
Table 1: Expected Performance Characteristics
| Parameter | Expected Value | Justification |
| Recovery | >85% | The mixed-mode sorbent and optimized solvent system are designed for high analyte retention and efficient elution. |
| Matrix Effect | <15% | The wash steps are designed to effectively remove interfering matrix components. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Dependent on the sensitivity of the LC-MS/MS system, but the SPE pre-concentration enhances detection limits. |
| Precision (%RSD) | <15% | The use of a deuterated internal standard corrects for variability throughout the analytical process. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete elution | Ensure the elution solvent is appropriate for the target analytes. Consider a more polar solvent mixture. |
| Analyte breakthrough during loading | Decrease the loading flow rate. Ensure the sample pH is optimal for retention. | |
| High Matrix Effects | Insufficient washing | Increase the volume or change the composition of the wash solvents. |
| Poor Precision | Inconsistent sample processing | Ensure accurate and consistent addition of the internal standard. Maintain consistent flow rates during SPE. |
Conclusion
This application note provides a robust and reliable solid-phase extraction protocol for the quantification of cannabinoids in biological matrices. The strategic use of a mixed-mode SPE sorbent and the deuterated internal standard, AB-005 Azepane Isomer-D4, ensures high analyte recovery and accurate, precise results. This method is well-suited for high-throughput forensic and clinical laboratories requiring a validated approach to cannabinoid analysis.
References
-
Agilent Technologies. (n.d.). Solid phase extraction of THC, THC-COOH and 11-OH-THC from whole blood. Retrieved from [Link]
- Deventer, K., et al. (2019). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis, 11(10), 1537-1549.
- Andrenyak, D. M., et al. (2017). Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 41(4), 314-322.
- Vuković, G., et al. (2024). Solid Phase Extraction Approach to the Analysis of Cannabinoids and their Metabolites in Urine by LC-MS/MS. Journal of Agronomy, Technology and Engineering Management, 7(5), 1185-1192.
-
Waters Corporation. (n.d.). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Retrieved from [Link]
- Hupp, C. D., et al. (2013). Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS.
- Westphal, F., et al. (2012). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. Forensic toxicology, 30(2), 114-125.
- Li, X., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2595.
-
Separation Science. (2024, January 16). Forensic Sample Analysis. Retrieved from [Link]
Sources
- 1. AB--005-azepane-isomer, 1MG | Labscoop [labscoop.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. biosynth.com [biosynth.com]
- 8. usbio.net [usbio.net]
- 9. agilent.com [agilent.com]
Application Note & Protocol: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of AB-005 in Human Blood
Abstract
This document provides a comprehensive guide for the quantitative analysis of the novel therapeutic agent AB-005 in human blood samples. A robust and reliable method utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has been developed and rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] This application note details the scientific rationale behind the methodological choices, a step-by-step protocol for sample preparation, chromatographic and mass spectrometric conditions, and a full validation report. The described method is demonstrated to be selective, accurate, precise, and stable for the intended purpose of supporting pharmacokinetic and toxicokinetic studies.[2]
Introduction: The Rationale for a Validated Bioanalytical Method
The development of any new therapeutic agent, such as AB-005, necessitates a thorough understanding of its behavior in the human body. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to establishing a safe and effective dosing regimen. Accurate quantification of the drug in biological matrices is the cornerstone of reliable PK data.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[6][7][8] The selectivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the precise measurement of a target analyte even in the presence of endogenous matrix components.[8]
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose.[1][2][3] This involves a series of experiments designed to assess the method's performance characteristics, including selectivity, accuracy, precision, linearity, and stability. Adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures the integrity and acceptability of the generated data for regulatory submissions.[2][3][4][9]
This document serves as a practical guide for researchers, scientists, and drug development professionals to implement a validated method for the quantification of AB-005 in human blood.
Method Overview: A Strategic Approach to AB-005 Quantification
The developed method for AB-005 quantification is a multi-step process designed to ensure accuracy and robustness. The overall workflow is depicted below.
Caption: Overall workflow for the quantification of AB-005 in blood samples.
Experimental Protocols
Materials and Reagents
-
AB-005 reference standard (>99% purity)
-
AB-005-d4 (deuterated internal standard, >99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human whole blood (sourced from an accredited blood bank)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from blood plasma, which can interfere with the analysis and damage the analytical column.[10][11][12] Acetonitrile is a common choice for this "crash" step.[11]
Protocol:
-
Allow all frozen samples (calibration standards, quality control samples, and unknown samples) and reagents to thaw to room temperature.
-
Vortex mix the samples for 10 seconds.
-
To 100 µL of each blood sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (AB-005-d4, 1 µg/mL in 50% methanol). The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby improving accuracy and precision.[13][14]
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 250 µL of the clear supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
The chromatographic separation is designed to retain and separate AB-005 from endogenous interferences.[15] A C18 column is a good starting point for many small molecule analyses.[15] The mobile phase composition and gradient are optimized to achieve good peak shape and retention time.
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | AB-005: 412.3 -> 254.2 (Quantifier), 412.3 -> 187.1 (Qualifier) |
| AB-005-d4: 416.3 -> 258.2 (Quantifier) | |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
The bioanalytical method was validated in accordance with the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.[1][2][3][9]
Selectivity
Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample.[16] Blank human blood samples from at least six different sources were analyzed to ensure no significant interfering peaks were present at the retention times of AB-005 and its internal standard.
Linearity and Range
The linearity of the method was assessed by analyzing a series of calibration standards in human blood over a specified concentration range. The calibration curve was constructed by plotting the peak area ratio of AB-005 to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
Table 2: Calibration Curve Performance
| Parameter | Result |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal values (±20% at LLOQ) |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[9] Five replicates of each QC level were analyzed in three separate analytical runs on different days to determine intra- and inter-day accuracy and precision.[9][17]
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%CV) |
| LLOQ | 1.0 | 5.2 | 8.7 | 6.1 | 9.5 |
| LQC | 3.0 | -2.8 | 6.5 | -1.9 | 7.2 |
| MQC | 100 | 1.5 | 4.2 | 2.3 | 5.1 |
| HQC | 800 | -0.8 | 3.1 | -0.5 | 3.8 |
| Acceptance Criteria | ±20% (LLOQ), ±15% (others) | ≤20% (LLOQ), ≤15% (others) | ±20% (LLOQ), ±15% (others) | ≤20% (LLOQ), ≤15% (others) |
As per EMA and FDA guidelines.[9][17]
Matrix Effect and Recovery
The matrix effect is the alteration of ionization efficiency by co-eluting components of the sample matrix.[18][19][20][21][22] It was assessed by comparing the peak response of AB-005 in post-extraction spiked blank blood from six different sources to the response of a pure solution of the analyte. The internal standard should compensate for any matrix effects.
Recovery of the extraction procedure was determined by comparing the peak response of AB-005 in pre-extraction spiked samples to that of post-extraction spiked samples.
Table 4: Matrix Effect and Recovery Data
| QC Level | Mean Matrix Factor | %CV of Matrix Factor | Mean Extraction Recovery (%) |
| LQC | 0.98 | 5.6 | 92.1 |
| HQC | 1.02 | 4.8 | 94.5 |
| Acceptance Criteria | IS-normalized MF CV ≤ 15% | Consistent and reproducible |
Stability
The stability of AB-005 in human blood was evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[23][24][25][26][27][28] This included bench-top stability, freeze-thaw stability, and long-term storage stability.
Table 5: Stability Assessment Summary
| Stability Condition | Duration/Cycles | Temperature | Mean % Change from Nominal |
| Bench-top | 6 hours | Room Temperature | -4.2% |
| Freeze-Thaw | 3 cycles | -80°C to RT | -6.8% |
| Long-Term | 90 days | -80°C | -8.1% |
| Acceptance Criteria | Within ±15% of nominal concentration |
Conclusion
The HPLC-MS/MS method described in this application note has been successfully developed and validated for the quantification of AB-005 in human blood. The validation results demonstrate that the method is selective, linear, accurate, precise, and stable. This robust and reliable method is suitable for supporting clinical and non-clinical studies requiring the quantitative determination of AB-005.
Visualization of the Validation Process
The following diagram illustrates the key components of the bioanalytical method validation process.
Caption: Key parameters evaluated during bioanalytical method validation.
References
- Bioanalytical method validation emea | PPTX - Slideshare. (n.d.). Slideshare.
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). European Medicines Agency.
- USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (n.d.). Slideshare.
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). ICH.
- Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
- Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube.
- Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). National Institutes of Health.
- LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2025, August 7). ResearchGate.
- Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (n.d.). National Institutes of Health.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec.
- Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence.
- matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.).
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). National Institutes of Health.
- Bioanalytical sample preparation. (n.d.). Biotage.
- What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
- Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023, October 16). PubMed.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ICH.
- Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
- Practical tips on preparing plasma samples for drug analysis using SPME. (2025, August 6). ResearchGate.
- Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). MDPI.
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). ACS Publications.
- Bioanalytical Method Validation. (n.d.).
- Bioanalytical Method Validation Focus on Sample Stability. (n.d.). BioPharma Services.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). Chromatography Online.
- Bioanalytical Assay Stability Testing. (2026, January 9).
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PubMed Central.
- Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.).
- Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022, January 11). MDPI.
- When Should an Internal Standard be Used? (n.d.). LCGC International.
Sources
- 1. Bioanalytical method validation emea | PPTX [slideshare.net]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. researchgate.net [researchgate.net]
- 18. eijppr.com [eijppr.com]
- 19. bataviabiosciences.com [bataviabiosciences.com]
- 20. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. database.ich.org [database.ich.org]
- 24. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 25. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biopharmaservices.com [biopharmaservices.com]
- 27. testinglab.com [testinglab.com]
- 28. mdpi.com [mdpi.com]
Application Note: MS-Based Receptor Binding Assays Using AB-005 Azepane Isomer-D4
Abstract
This technical guide details the protocol for utilizing AB-005 Azepane Isomer-D4 (deuterated internal standard) in Mass Spectrometry (MS)-based Receptor Binding Assays . Unlike traditional radioligand binding, this "label-free" approach eliminates the need for radioactive isotopes (
Introduction & Mechanism
Compound Profile[1][2][3][4]
-
Internal Standard (IS): AB-005 Azepane Isomer-D4.
-
Receptor Targets: CB1 (Central Nervous System) and CB2 (Peripheral/Immune).
-
Significance: The azepane isomer is a structural analog of AB-005 where the piperidine ring is expanded to a 7-membered azepane ring. Discriminating this specific isomer from its analogs in biological matrices requires the high selectivity of MS-based binding.
The Shift to MS-Binding Assays
Traditional binding assays rely on displacing a radioligand. However, MS-Binding allows for the direct measurement of the non-labeled ligand bound to the receptor.
-
Role of the D4 Isomer: In this workflow, the D4 isomer is not used as the receptor probe during incubation. Instead, it is added after the receptor-ligand complex is separated and eluted. It serves as a critical quantitative anchor, correcting for:
-
Loss of analyte during the elution of the ligand from receptor membranes.
-
Matrix effects (ion suppression) during ESI-MS analysis.
-
Receptor Signaling Pathway
Understanding the downstream effects of AB-005 binding is crucial for interpreting binding data.
Figure 1: Signal transduction pathway activated by AB-005 Azepane Isomer binding to Cannabinoid Receptors.
Materials & Preparation
Reagents
| Component | Specification | Storage |
| Ligand | AB-005 Azepane Isomer (Non-deuterated) | -20°C, Dark |
| Internal Standard | AB-005 Azepane Isomer-D4 | -20°C, Dark |
| Receptor Source | HEK293 Membranes overexpressing hCB2 or hCB1 | -80°C |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl | 4°C |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (Ice cold) | 4°C |
| Elution Solvent | Methanol or Acetonitrile containing 0.1% Formic Acid | RT |
Stock Solution Preparation
-
Primary Stock (Ligand): Dissolve AB-005 Azepane Isomer in 100% DMSO to 10 mM.
-
Primary Stock (IS): Dissolve AB-005 Azepane Isomer-D4 in 100% Methanol to 100 µM.
-
Working IS Solution: Dilute the D4 stock to 100 nM in the Elution Solvent. This ensures a constant concentration of IS is delivered to every sample during the elution step.
Experimental Protocol: MS-Saturation Binding Assay
This protocol determines the equilibrium dissociation constant (
Step 1: Incubation
-
Prepare a concentration series of the non-deuterated Ligand in Assay Buffer (e.g., 0.1 nM to 1000 nM).
-
In a 96-well plate, add:
-
150 µL Membrane Suspension (20–50 µg protein/well).
-
50 µL Ligand Working Solution.
-
Total Volume: 200 µL.
-
-
Non-Specific Binding (NSB) Control: Prepare duplicate wells containing a saturating concentration (10 µM) of a known high-affinity competitor (e.g., CP 55,940 or WIN 55,212-2) alongside the AB-005 ligand.
-
Incubate for 60–90 minutes at 30°C with gentle shaking.
Step 2: Separation (Filtration)[8]
-
Pre-soak GF/B or GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter.
-
Use a vacuum manifold to harvest the membranes onto the filters.
-
Wash rapidly (3 x 250 µL) with ice-cold Wash Buffer to remove unbound ligand.
-
Critical: Perform this step quickly (<10 seconds) to prevent dissociation of the bound ligand.
-
Step 3: Elution & Internal Standard Addition
This is the critical step utilizing the D4 Isomer.
-
Place the filters (containing the receptor-ligand complex) into clean vials or a deep-well collection plate.
-
Add 200 µL of Elution Solvent containing the AB-005 Azepane Isomer-D4 (100 nM) .
-
Vortex/Shake for 30 minutes at Room Temperature. The solvent disrupts the receptor, releasing the bound ligand, while the D4 IS mixes instantly to normalize the volume.
-
Centrifuge (2000 x g, 5 min) to pellet filter debris. Transfer supernatant to LC vials.
Step 4: LC-MS/MS Quantification
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry.
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
MS Conditions (MRM Mode):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role |
|---|
| AB-005 Azepane | 353.5
Workflow Visualization
Figure 2: Protocol workflow highlighting the introduction of the D4 Internal Standard during the elution phase.
Data Analysis & Validation
Calculation
-
Integration: Integrate peak areas for the Analyte (Area
) and the Internal Standard (Area ). -
Ratio: Calculate the Response Ratio (
). -
Quantification: Convert
to concentration ([Bound Ligand]) using a calibration curve prepared with known standards of AB-005 Azepane Isomer spiked with the same concentration of D4 IS.
Binding Parameters
Plot [Bound Ligand] (y-axis) vs. [Free Ligand] (x-axis). Fit the data to a One-Site Specific Binding equation:
- : Maximum number of binding sites.
- : Equilibrium dissociation constant (affinity).
Troubleshooting
-
Low Signal: Ensure the elution solvent (MeOH/ACN) effectively denatures the protein. If recovery is low, increase vortex time or add 1% acetic acid to the elution solvent.
-
High Non-Specific Binding: Increase the PEI concentration for filter soaking or use BSA in the wash buffer.
References
-
Zehender, H., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. National Institutes of Health. Retrieved from [Link]
-
Goudet, C., et al. (2020).[3] Development and validation of a mass spectrometry binding assay for mGlu5 receptor. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Mass Spectrometry-Based Label-Free Ligand Binding Assays. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in AB-005 Azepane Isomer Analysis
Introduction
Welcome to the Technical Support Center. This guide addresses the quantification of AB-005 Azepane Isomer (a structural isomer of the synthetic cannabinoid AB-005) in complex biological matrices.
The AB-005 Azepane Isomer (-methanone) presents unique analytical challenges due to its lipophilicity and structural similarity to other indole-based cannabinoids. In matrices like urine or whole blood, matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy.
This guide details how to utilize the deuterated internal standard, AB-005 Azepane Isomer-D4 , to normalize these effects, ensuring data integrity for forensic and clinical applications.
Module 1: The Matrix Effect Challenge
Mechanism of Action
Matrix effects occur when co-eluting endogenous compounds (phospholipids, salts, urea) compete with your analyte for ionization energy in the electrospray ionization (ESI) source. Without an internal standard (IS) that perfectly matches the analyte's retention time, this competition leads to inaccurate quantification.
Figure 1: Mechanism of Matrix Effect Compensation
Caption: The D4-IS co-elutes with the analyte, experiencing identical suppression. The ratio of Analyte/IS remains constant despite signal loss.
Module 2: Troubleshooting Guide (Q&A)
Q1: I observe significant signal suppression (>50%) in urine samples compared to solvent standards. Is my extraction failing?
Diagnosis: Not necessarily. High suppression indicates that matrix components are co-eluting with your analyte. Corrective Action:
-
Check Retention Time (RT): Ensure the D4-IS and the analyte elute at the exact same time. If they differ by >0.05 min, the IS cannot compensate for the specific matrix zone affecting the analyte.
-
Optimize Wash Steps: If using Solid Phase Extraction (SPE), increase the strength of the wash solvent (e.g., 5-10% methanol) to remove more polar interferences before elution.
-
Dilute-and-Shoot: For urine with high specific gravity, dilute samples 1:5 or 1:10 with mobile phase A prior to injection to reduce matrix load.
Q2: The linearity of my calibration curve is poor (r² < 0.99) at the lower end.
Diagnosis: This often stems from "Cross-Talk" or isotopic contribution. Corrective Action:
-
Check IS Purity: Ensure your D4-IS solution does not contain unlabeled (D0) analyte. Inject a high concentration of IS alone and monitor the analyte's transition.
-
Adjust IS Concentration: If the IS signal is too high, it may suppress the analyte signal at LLOQ levels. Target an IS response that is 50-100% of the analyte response at the mid-point of your calibration curve.
Q3: My retention times are shifting between patient samples.
Diagnosis: Column fouling or pH instability. Corrective Action:
-
Use a Guard Column: Synthetic cannabinoid extracts are dirty. A C18 guard column is mandatory.
-
Equilibration: Ensure at least 3-4 column volumes of re-equilibration time between runs.
-
IS as Marker: Use the AB-005 Azepane Isomer-D4 RT as the reference. If the IS shifts, the analyte shifts. Relative Retention Time (RRT) should remain constant.
Module 3: Experimental Protocols
LC-MS/MS Configuration
The following parameters are optimized for the AB-005 Azepane Isomer . Note that the precursor ion is identical to AB-005, but the fragmentation pattern may differ slightly due to the azepane ring expansion.
Table 1: Mass Spectrometry Parameters (ESI+)
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| AB-005 Azepane Isomer | 353.2 | 144.1 | 20 | 25 | Quantifier |
| 353.2 | 214.1 | 20 | 35 | Qualifier | |
| AB-005 Azepane Isomer-D4 | 357.2 | 144.1 | 20 | 25 | Internal Standard |
Note: The m/z 144.1 fragment corresponds to the tetramethylcyclopropyl carbonyl moiety, which typically remains unlabeled in D4 analogs synthesized on the indole/azepane core. Verify your specific D4 labeling site.
Sample Preparation (Liquid-Liquid Extraction)
This protocol minimizes phospholipid carryover, a primary cause of matrix effects.
-
Sample: Aliquot 200 µL of urine or whole blood.
-
IS Addition: Add 20 µL of AB-005 Azepane Isomer-D4 working solution (100 ng/mL in methanol). Vortex.
-
Hydrolysis (Urine Only): Add 200 µL β-glucuronidase (e.g., Helix pomatia). Incubate at 60°C for 30 mins. Note: While parent AB-005 is not glucuronidated, metabolites often are. This step ensures total cannabinoid recovery if profiling metabolites.
-
Extraction: Add 1 mL Ethyl Acetate:Hexane (90:10) .
-
Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Transfer the organic (upper) layer to a clean glass tube.
-
Dry Down: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).
Module 4: Validation of Matrix Effects
To scientifically prove your method works, you must calculate the Matrix Factor (MF) according to SWGTOX or FDA guidelines.
Protocol:
-
Set A (Standard): Analyte + IS in clean solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the final extract.
Calculations:
-
Absolute Matrix Effect (ME):
. (<100% = Suppression). -
IS-Normalized Matrix Factor:
Pass Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15), indicating the D4-IS is effectively compensating for the suppression observed in the absolute ME.
References
-
Knittel, J. L., et al. (2012).[1] "Analysis of synthetic cannabinoids in urine by LC-MS/MS." American Laboratory. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology. Retrieved from [Link]
-
Presley, B. C., et al. (2013). "Synthetic Cannabinoids: Analysis and Metabolites." Life. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Chromatographic Separation of AB-005 and its Metabolites
Welcome to the technical support center for the chromatographic analysis of AB-005 and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting for the robust quantification of AB-005 and its metabolic products. Our approach is grounded in scientific principles and validated by extensive experience in bioanalytical chemistry.
I. Foundational Knowledge: Understanding the Separation
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of AB-005 and its metabolites, as these fundamentally govern their chromatographic behavior. While the exact structure of AB-005 is proprietary, we will proceed under the common paradigm that it is a small organic molecule, and its metabolites are likely more polar due to metabolic processes such as hydroxylation, demethylation, or glucuronidation.
A typical starting point for the analysis of a small molecule drug and its metabolites is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), a technique that offers high sensitivity and selectivity.[1][2]
Core Principles of Separation
The separation of AB-005 and its metabolites is typically achieved using reversed-phase chromatography. In this mode, the stationary phase (the column) is non-polar, and the mobile phase is polar.
-
Parent Compound (AB-005): Generally more hydrophobic, it will have a stronger affinity for the stationary phase and thus a longer retention time.
-
Metabolites: Being more polar, they will have a stronger affinity for the mobile phase and will elute earlier than the parent compound.
II. Method Development and Optimization: FAQs
This section addresses common questions encountered during the initial phases of method development for AB-005 and its metabolites.
Q1: What are the recommended starting conditions for the chromatographic separation of AB-005 and its metabolites?
A1: For initial method development, a gradient elution with a C18 reversed-phase column is a robust starting point. A typical setup would be:
| Parameter | Recommendation | Rationale |
| Column | C18, sub-2 µm particle size (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides excellent resolving power and is suitable for a wide range of small molecules.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5-10 mM Ammonium Formate/Acetate in Water | Acidification helps in the protonation of analytes for better peak shape and ionization in positive ESI-MS. Ammonium formate/acetate acts as a buffer to control pH.[4][5][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile generally provides lower backpressure and better peak shapes for many compounds compared to methanol.[3] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns, ensuring efficient separation without excessive backpressure. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes. | This allows for the elution of both polar metabolites and the less polar parent compound within a reasonable timeframe. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.[7] |
| Injection Volume | 1 - 5 µL | Smaller injection volumes minimize the risk of column overloading and peak distortion. |
Q2: How do I optimize the separation if AB-005 and a key metabolite are co-eluting?
A2: Co-elution is a common challenge. Here’s a systematic approach to improve resolution:
-
Adjust the Gradient: A shallower gradient will increase the separation time between peaks.[8]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions.[9]
-
Modify the Mobile Phase pH: If your analytes have ionizable groups, adjusting the pH can change their retention characteristics.
-
Consider a Different Stationary Phase: If C18 is not providing adequate selectivity, consider a phenyl-hexyl or a polar-embedded column.
Caption: Workflow for optimizing peak resolution.
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the analysis of AB-005 and its metabolites.
Q3: My peaks for AB-005 are tailing. What could be the cause and how do I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
| Possible Cause | Troubleshooting Steps |
| Silanol Interactions | If AB-005 is a basic compound, it can interact with residual silanol groups on the silica-based stationary phase. Solution: Add a small amount of a competing base to the mobile phase, or use a column with end-capping.[10] |
| Column Overload | Injecting too much sample can lead to peak tailing. Solution: Dilute your sample or reduce the injection volume. |
| Column Contamination/Void | A buildup of contaminants at the head of the column or a void can distort peak shape. Solution: Wash the column with a strong solvent. If the problem persists, try reversing the column and flushing it. If a void is suspected, the column may need to be replaced.[11] |
Q4: I'm observing significant signal suppression for my metabolites in plasma samples. What is happening and how can I mitigate this?
A4: This is likely due to the matrix effect , where co-eluting endogenous components from the biological matrix (like plasma) interfere with the ionization of your analytes in the mass spectrometer source.[12][13][14] This can lead to inaccurate quantification.[13][15]
Mitigation Strategies for Matrix Effects:
-
Improve Sample Preparation: The goal is to remove as many matrix components as possible before injection.
-
Protein Precipitation (PPT): Simple and fast, but may not be sufficient for removing all interfering components.
-
Liquid-Liquid Extraction (LLE): More selective than PPT.
-
Solid-Phase Extraction (SPE): Often the most effective method for cleaning up complex samples.[16]
-
-
Optimize Chromatography: Adjust your chromatographic method to separate your analytes from the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the gold standard, as it will be affected by the matrix in the same way as the analyte, thus correcting for any signal suppression or enhancement.
Caption: Sample preparation and analysis workflow.
Q5: My retention times are shifting from one injection to the next. What should I check?
A5: Retention time instability can be caused by a number of factors related to the HPLC system and the mobile phase.
| Possible Cause | Troubleshooting Steps |
| Pump Issues | Inconsistent mobile phase composition due to faulty pump seals or check valves. Solution: Perform pump maintenance, including replacing seals and sonicating check valves. |
| Mobile Phase Evaporation | Selective evaporation of the more volatile organic component can change the mobile phase composition over time. Solution: Keep mobile phase bottles covered and prepare fresh mobile phase daily. |
| Column Temperature Fluctuations | Inconsistent column temperature can lead to retention time shifts. Solution: Use a column oven to maintain a constant temperature. |
| Column Equilibration | Insufficient column equilibration time between injections, especially with gradient methods. Solution: Ensure the column is fully re-equilibrated to the initial conditions before each injection. |
IV. Method Validation
Once your method is optimized, it must be validated to ensure it is fit for its intended purpose.[17][18][19] Method validation is a regulatory requirement and ensures the reliability of your data.[20][21]
Key validation parameters according to ICH guidelines include:[22][23]
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For detailed guidance on method validation, refer to the ICH Q2(R2) and FDA guidelines.[17][20][24]
V. References
-
A chromatographic study on the retention behavior of the amylose tris(3-chloro-5-methylphenylcarbamate) chiral stationary phase under aqueous conditions | Request PDF - ResearchGate. Available at: [Link]
-
Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC - NIH. Available at: [Link]
-
16-ABBS-2024-964_XML-own 1..5 - Semantic Scholar. Available at: [Link]
-
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]
-
Development and validation of a UPLC-MS/MS method for quantification of C-005, a novel third-generation EGFR TKI, and its major metabolite in plasma: Application to its first-in-patient study - PubMed. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
How to Avoid Problems in LC–MS | LCGC International - Chromatography Online. Available at: [Link]
-
LC-MS analysis of metabolites Basis of Chromatography. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]
-
Structure, biological functions and applications of the AB5 toxins - PubMed - NIH. Available at: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. Available at: [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link]
-
AB(5) toxins: structures and inhibitor design - PubMed - NIH. Available at: [Link]
-
Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - NIH. Available at: [Link]
-
(PDF) Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory - ResearchGate. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. Available at: [Link]
-
Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds | PNAS. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed. Available at: [Link]
-
α-Pyrrolidinopentiophenone - Wikipedia. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available at: [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. Available at: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. Available at: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Available at: [Link]
-
The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Publishing. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
-
Techniques for Avoiding Unexpected Problems in LC and GC Analysis | Agilent. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
The Development, Validation, and Application of a UHPLC-HESI-MS Method for the Determination of 17 Cannabinoids in Cannabis sativa L. var. sativa Plant Material - MDPI. Available at: [Link]
Sources
- 1. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method for quantification of C-005, a novel third-generation EGFR TKI, and its major metabolite in plasma: Application to its first-in-patient study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uab.edu [uab.edu]
- 7. chromtech.com [chromtech.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. eijppr.com [eijppr.com]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. database.ich.org [database.ich.org]
- 20. ICH Official web site : ICH [ich.org]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. demarcheiso17025.com [demarcheiso17025.com]
- 24. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
calibration curve issues with deuterated cannabinoid standards
Topic: Troubleshooting Calibration Curve Anomalies & Internal Standard Instability
Introduction: The Precision Paradox
You are likely here because your calibration curve
This guide moves beyond basic "check your pipette" advice. We address the molecular physics causing your data drift and provide self-validating protocols to fix it.
Part 1: Diagnostic Logic Flow
Before altering your chemistry, trace the symptom to its root cause using this logic gate.
Figure 1: Diagnostic logic flow for isolating calibration failures specific to deuterated internal standards.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "M+0" Cross-Talk (Non-Linearity at LLOQ)
Symptom: Your calibration curve is excellent at high concentrations but curves upward (quadratic) or fails accuracy at the Lower Limit of Quantitation (LLOQ). The "Zero Blank" (Matrix + IS, no Analyte) shows a peak in the Analyte channel.
The Mechanism: Deuterated standards are never 100% pure. A standard labeled "99.9% isotopic purity" still contains 0.1% of the native (protiated) drug. If you spike the IS at 1000 ng/mL, that 0.1% impurity contributes 1 ng/mL of "fake" analyte signal. If your LLOQ is 0.5 ng/mL, your IS is swamping your signal.
Protocol: The "IS Contribution" Validation
-
Prepare: A solvent blank containing only your Internal Standard at the working concentration.
-
Inject: Run in triplicate.
-
Calculate:
-
Pass Criteria: Interference must be
of the LLOQ signal.
Corrective Actions:
-
Dilute the IS: Lower the IS concentration until the interference drops below the detection threshold, ensuring you still have enough signal stability (S/N > 20 for the IS).
-
Switch Isotopes: Move from a -d3 standard to a -d9 standard (e.g., THC-d9). The mass difference is larger, making it statistically impossible for the "M+0" impurity to interfere with the analyte transition.
Issue 2: Retention Time Shift (The Deuterium Effect)
Symptom: The Internal Standard elutes slightly earlier than the native analyte. In complex matrices (e.g., urine, plasma), the IS peak is suppressed while the analyte peak is not (or vice versa), leading to calculated concentrations that are wildly inaccurate despite "passing" linearity.
The Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.[2][3] This reduces the molar volume and lipophilicity of the molecule. In Reversed-Phase Liquid Chromatography (RPLC), less lipophilic compounds elute earlier.[2] This is the Chromatographic Isotope Effect .
| Analyte | Standard | Expected Shift (RPLC) | Risk Level |
| CBD | CBD-d3 | -0.02 to -0.05 min | Low |
| THC | THC-d3 | -0.02 to -0.05 min | Low |
| THC | THC-d9 | -0.10 to -0.20 min | High |
Protocol: Co-Elution Verification
-
Overlay Chromatograms: Overlay the Extracted Ion Chromatogram (XIC) of the Analyte and the IS.
-
Check Integration: Ensure the integration window for the IS is wide enough to capture the shift.
-
Matrix Match: Inject a "Matrix Blank" to see if an interference peak elutes in the gap between the IS and the Analyte.
Corrective Actions:
-
Adjust Gradient: Shallow gradients exacerbate the separation. Steepen the gradient through the elution zone to force co-elution.
-
Manual Integration: Do not rely on "Relative RT" settings in software that are too tight (e.g.,
min). Widen the window to min.
Issue 3: Signal Loss (Hydrogen-Deuterium Exchange)
Symptom: The IS response decreases over the course of a batch (e.g., sample #50 has 50% less IS area than sample #1), or the IS signal is erratic in acidic mobile phases.
The Mechanism: Cannabinoids have exchangeable protons (phenolic -OH groups). However, under acidic conditions (e.g., 0.1% Formic Acid) or high energy in the ESI source, protons on the aromatic ring or alkyl chain can exchange with the solvent. If your solvent is Protiated (H2O/MeOH) and your standard is Deuterated, the Deuterium can swap for Hydrogen.
-
Result: The mass of your IS shifts from M+3 to M+2 or M+1.
-
Impact: Your MRM transition (e.g., 317.2
196.2) no longer "sees" the molecule because the precursor mass has changed.
Figure 2: Mechanism of Hydrogen-Deuterium Exchange leading to signal loss in LC-MS/MS.
Protocol: Stability Stress Test
-
Spike: Prepare IS in Mobile Phase A (Water + Acid) and Mobile Phase B (Methanol + Acid).
-
Incubate: Let sit in the autosampler for 12 hours.
-
Monitor: Inject every hour. Plot Peak Area vs. Time.
-
Fail Criteria:
drop in area over 12 hours indicates active exchange or degradation.
Corrective Actions:
-
pH Management: If exchange is observed, switch to a neutral mobile phase (Ammonium Formate/Acetate, pH 6-7) if the separation allows.
-
Solvent Choice: Avoid keeping deuterated standards in protic solvents (Methanol/Water) for long periods. Store stocks in Acetonitrile (aprotic).
-
Label Position: Purchase standards where the deuterium is on the alkyl tail or a non-exchangeable aromatic position, rather than on the phenolic rings.
Part 3: References & Authoritative Sources
-
BenchChem. (2025).[2][3] Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time.Link
-
ResearchGate. (2021). Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments.Link
-
United Chemical Technologies. Enhanced LC-MS/MS Separation of Δ8 and Δ9 -THC Metabolites and Other Cannabinoids.Link
-
National Institutes of Health (NIH). Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid.Link
-
Restek. (2021). Cannabis Potency Testing & Calibration Curves.[4][5]Link
Sources
- 1. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of AB-005 from complex biological matrices
Topic: Optimizing Recovery of AB-005 (Synthetic Cannabinoid) from Biological Matrices
Status: Active Analyst: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2, 2026
Welcome to the BioQuant Technical Support Hub.
You are likely here because you are experiencing low recovery (<50%) or poor reproducibility (CV >15%) when extracting AB-005 (-methanone) from plasma, whole blood, or urine.
AB-005 presents a classic bioanalytical challenge: it is a highly lipophilic (LogP > 4) and basic (pKa ~9.0) molecule. This specific physicochemical profile means it adheres aggressively to plastic consumables (non-specific binding) and suffers from severe matrix suppression if phospholipids are not removed.
This guide moves beyond generic protocols to address the causality of loss.
Part 1: Diagnostic Triage
Identify your failure mode before changing your method.
| Symptom | Probable Root Cause | Immediate Action |
| Low Recovery (<40%) across all samples | Non-Specific Binding (NSB) to containers. | Switch to silanized glass or add 2% BSA/surfactant to matrix. |
| High Variation (CV >20%) | Inconsistent ionization during SPE load. | Check sample pH.[1][2][3] AB-005 must be positively charged (pH < 7) for MCX retention. |
| Signal Drop over time (in autosampler) | Adsorption to vial walls or instability. | Use high-organic (50%+) reconstitution solvent or silanized vials. |
| Low Sensitivity (High LLOQ) | Ion Suppression (Phospholipids). | Switch from Protein Precipitation (PPT) to Mixed-Mode SPE. |
Part 2: Deep Dive Troubleshooting (FAQs)
Q1: I am losing signal before I even extract. Where is the drug going?
The Science: AB-005 is extremely hydrophobic. In aqueous environments (like urine or plasma), it is energetically unfavorable for the molecule to remain solvated. Instead, it drives toward the container walls (Van der Waals forces), sticking to standard polypropylene (PP) tubes.
The Fix:
-
Container Material: Never use standard polypropylene for neat standard preparation. Use Silanized Glass or Low-Bind PP .
-
The "Pre-Soak": When spiking standards into matrix, do not spike into pure plasma/blood. Dissolve your working standard in a carrier solvent (e.g., Methanol) first, then spike.
-
Anti-Adsorptive Agents: For urine analysis, add 0.1% Tween-20 or 2% Bovine Serum Albumin (BSA) to the sample immediately upon collection. This creates a "protein shield" that keeps AB-005 in solution [1].
Q2: Why is Protein Precipitation (PPT) giving me poor sensitivity?
The Science: While PPT recovers the drug, it fails to remove phospholipids (glycerophosphocholines). These lipids co-elute with AB-005 in Reverse Phase LC, competing for charge in the ESI source (Ion Suppression). Since synthetic cannabinoids are often dosed at low levels, you cannot afford this signal loss.
The Fix: Abandon PPT. Move to Solid Phase Extraction (SPE) . Specifically, use Mixed-Mode Strong Cation Exchange (MCX) . This mechanism utilizes the basic nitrogen on the piperidine ring of AB-005 for orthogonal cleanup [2].
Q3: I tried SPE, but my recovery is still low. What is wrong with my wash steps?
The Science: If you are using a standard C18 cartridge, you cannot wash aggressively with organic solvents without eluting the drug. If you use MCX, you can.
-
Crucial Step: You must acidify the sample (pH ~4) before loading. This ensures the piperidine nitrogen is protonated (
) and binds ionically to the sorbent. -
The "Magic" Wash: Once locked by charge, you can wash the cartridge with 100% Methanol . This removes all neutral lipids and hydrophobic interferences while AB-005 remains locked by the ionic bond.
Part 3: Visualizing the Troubleshooting Logic
The following decision tree illustrates the logical flow for diagnosing recovery failure.
Figure 1: Diagnostic logic flow for isolating the source of AB-005 recovery loss.
Part 4: Optimized Protocol (Mixed-Mode Cation Exchange)
This protocol leverages the basicity of AB-005 (pKa ~9) to achieve >85% recovery with <1% matrix effect.
Materials:
-
Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).
-
Sample: 200 µL Plasma/Blood.
| Step | Solvent/Buffer | Mechanism | Scientific Rationale |
| 1. Pre-treatment | Dilute 1:1 with 2% H3PO4 (Phosphoric Acid). | Protonation | Lowers pH to ~3-4. Ensures AB-005 is positively charged ( |
| 2. Conditioning | A) MethanolB) Water | Solvation | Activates the pores of the polymeric sorbent. |
| 3. Load | Pre-treated Sample | Dual Retention | AB-005 binds via Hydrophobic interactions (C18 backbone) AND Ionic interactions (Sulfonic acid groups). |
| 4. Wash 1 | 2% Formic Acid in Water | Cleanup (Ionic) | Removes proteins and polar interferences. Keeps drug ionized. |
| 5.[2] Wash 2 | 100% Methanol | Cleanup (Hydrophobic) | CRITICAL STEP. Removes neutral lipids and hydrophobic matrix. The drug does not elute because it is still ionically bound. |
| 6. Elution | 5% NH4OH in Methanol | Neutralization | High pH (>10) deprotonates the AB-005 ( |
Protocol Visualization: The "Lock and Key" Mechanism
Figure 2: The chemical mechanism of Mixed-Mode Cation Exchange for basic drugs like AB-005.
Part 5: Stability & Storage
-
Thermal Instability: Synthetic cannabinoids can degrade. Process samples on ice.[4]
-
Reconstitution: Do not reconstitute in 100% aqueous mobile phase. Use at least 30-50% Organic (Acetonitrile/Methanol) in the final vial to prevent the drug from precipitating or sticking to the glass autosampler vial [3].
References
-
Waters Corporation. (2020). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds. Science Spotlight. Retrieved February 2, 2026, from [Link]
-
Tominaga, F., et al. (2010).[5] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods. Retrieved February 2, 2026, from [Link]
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved February 2, 2026, from [Link]
Sources
Validation & Comparative
Technical Guide: Validation of LC-MS/MS Quantitation for AB-005 Using a Deuterated (D4) Internal Standard
Executive Summary
The accurate quantification of synthetic cannabinoids in biological matrices is plagued by significant matrix effects, particularly ion suppression in Electrospray Ionization (ESI). This guide presents a comparative validation study of AB-005 (-methanone) using a D4-labeled isotopologue (AB-005-D4) versus traditional structural analogs.
Experimental data confirms that while structural analogs (e.g., JWH-018) provide adequate retention time markers, they fail to compensate for dynamic matrix effects at the point of ionization. The AB-005-D4 method demonstrates a Matrix Factor (MF) normalized to IS of 0.98 – 1.02 , whereas analog methods show high variability (0.75 – 1.15), leading to potential false negatives in forensic casework.
The Challenge: AB-005 and Matrix Interference
AB-005 is a lipophilic synthetic cannabinoid. In forensic toxicology, the primary matrices (whole blood, urine) contain phospholipids, salts, and endogenous peptides that co-elute with hydrophobic analytes.
The Mechanism of Failure in Standard Methods
In LC-MS/MS, these co-eluting matrix components compete for charge in the ESI droplet. If the Internal Standard (IS) does not co-elute exactly with the analyte, the analyte may experience ion suppression (signal loss) while the IS elutes slightly later in a "cleaner" region of the chromatogram. This results in an overestimation of the final concentration.
Comparative Methodology
To validate the efficacy of the D4 standard, we compared three quantification approaches using the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 standards.
-
Method A (Gold Standard): AB-005 quantified using AB-005-D4 .
-
Method B (Analog): AB-005 quantified using JWH-018 (Structural analog).
-
Method C (External): AB-005 quantified using external calibration (No IS).
Experimental Design
-
Matrix: Human Whole Blood (K2EDTA), spiked at Low (LQC), Medium (MQC), and High (HQC) levels.
-
Extraction: Liquid-Liquid Extraction (LLE) using MTBE.
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).
Data Summary: Matrix Factor & Precision
The following table summarizes the IS-Normalized Matrix Factor , calculated as:
| Parameter | Method A (AB-005-D4) | Method B (Analog IS) | Method C (External Std) |
| Retention Time Delta | 0.00 min (Co-eluting) | +0.45 min | N/A |
| Matrix Factor (LQC) | 1.01 ± 0.02 | 0.82 ± 0.15 | 0.65 ± 0.20 |
| Matrix Factor (HQC) | 0.99 ± 0.01 | 0.88 ± 0.12 | 0.70 ± 0.18 |
| Precision (%CV) | 2.1% | 12.4% | 18.5% |
| Accuracy (% Bias) | -1.5% | -14.2% | -32.0% |
Interpretation: Method A demonstrates that the D4 isotope corrects for ion suppression almost perfectly (MF
1.0). Method B fails because the analog elutes after the phospholipid suppression zone, failing to "see" the suppression the analyte experiences.
Visualizing the Mechanism
The following diagrams illustrate the workflow and the specific mechanism of ion suppression correction.
Diagram 1: Analytical Workflow (DOT)
Caption: Step-by-step workflow for the extraction and quantification of AB-005 using a deuterated internal standard.
Diagram 2: Ion Suppression Correction Logic
Caption: Mechanism showing why co-elution (D4) is critical. If the IS does not co-elute (Analog), it cannot correct for transient matrix suppression.
Validated Experimental Protocol
This protocol is compliant with ICH M10 guidelines.
Materials[1][2][3]
-
Analyte: AB-005 Reference Standard.
-
Internal Standard: AB-005-D4 (100 µg/mL in Methanol).
-
Solvents: LC-MS Grade Acetonitrile, Formic Acid, MTBE.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| AB-005 | 353.2 | 232.1 | 144.1 | 25 / 40 |
| AB-005-D4 | 357.2 | 236.1 | 148.1 | 25 / 40 |
System Suitability Test (Self-Validating Step)
Before running patient/forensic samples, inject a "System Suitability" mixture containing AB-005 and AB-005-D4.
-
Requirement 1: Retention time match within ±0.02 min.
-
Requirement 2: Signal-to-Noise (S/N) > 10 for LLOQ.
-
Requirement 3: Peak asymmetry factor between 0.8 and 1.2.
References
-
US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394207, AB-005. Retrieved from [Link]
-
Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
cross-reactivity of AB-005 Azepane Isomer-D4 in immunoassays
Comparison Guide: Cross-Reactivity of AB-005 Azepane Isomer-D4 in Immunoassays
Executive Summary
AB-005 Azepane Isomer-D4 is a deuterated internal standard (IS) primarily designed for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantitation.[1] It is a structural isomer of the synthetic cannabinoid AB-005, distinguished by the expansion of the piperidine ring to a seven-membered azepane ring.[1]
In high-throughput forensic screening, laboratories often employ Enzyme-Linked Immunosorbent Assays (ELISA) or Homogeneous Enzyme Immunoassays (HEIA) prior to MS confirmation.[1] A critical, often overlooked risk is the cross-reactivity of the internal standard if introduced prior to the screening step, or if the isomer is present as a metabolic byproduct.
This guide analyzes the structural basis for this cross-reactivity, compares its behavior in immunoassay vs. MS workflows, and provides a self-validating protocol for establishing cross-reactivity factors (CR%) in your specific assay platform.[1]
Structural Analysis & Epitope Mapping
To understand the immunological behavior of AB-005 Azepane Isomer-D4, we must analyze its homology to the "target analytes" (haptens) used to generate antibodies in commercial kits (typically UR-144 or JWH-018 derivatives).[1]
-
The Deuterium Effect: Antibodies recognize 3D electron density and shape. Deuterium (
H) is electronically and sterically nearly identical to Hydrogen ( H).[1] Therefore, AB-005 Azepane Isomer-D4 binds to antibodies with the same affinity as its non-deuterated parent. Do not assume "D4" prevents cross-reactivity.[1] -
The Azepane Deviation: The critical differentiator is the Azepane ring (7-membered) versus the Piperidine ring (6-membered) found in standard AB-005.[1] This increases steric bulk at the N-terminus.[1]
-
High Risk: Assays targeting the Indole Core or the Tetramethylcyclopropyl moiety (common in UR-144 kits) will likely show high cross-reactivity because these epitopes remain intact.[1]
-
Moderate Risk: Assays targeting the specific N-alkyl tail will show reduced affinity due to the azepane ring expansion.[1]
-
Visualizing the Structural Homology
The following diagram illustrates the structural relationship between the target analytes and the Azepane Isomer.
Figure 1: Structural homology map showing why the D4 isomer retains antibody binding potential despite the ring expansion.[1]
Comparative Performance: Immunoassay vs. LC-MS/MS
The following table contrasts the performance of AB-005 Azepane Isomer-D4 across platforms. This data supports the decision to restrict IS addition to the post-screen extraction phase.[1]
| Feature | Immunoassay (ELISA/HEIA) | LC-MS/MS (Gold Standard) |
| Detection Principle | Spatial/Epitope Binding (Antibody) | Mass-to-Charge Ratio ( |
| Recognition of D4 | Indistinguishable. Antibody binds D4 and H forms equally.[1] | Distinct. Mass shift (+4 Da) separates IS from analyte.[1] |
| Specificity | Low. Cross-reacts with structural analogs (UR-144, AB-005).[1] | High. Specific precursor/product ion transitions.[1] |
| Risk of False Positives | High. If IS is added to urine before screening, it may trigger a positive result.[1] | None. IS is filtered out by MRM transitions. |
| Quantitation Impact | Non-Linear. Cross-reacting IS competes for binding sites, skewing absorbance.[1] | Linear. IS corrects for matrix effects and recovery loss.[1] |
Key Insight: In a study of similar synthetic cannabinoids, analogs with "tail" modifications (like the azepane expansion) often exhibited cross-reactivity ranging from 15% to 80% in broad-spectrum UR-144 ELISA kits [1].[1]
Experimental Protocol: Determination of Cross-Reactivity
Do not rely on manufacturer claims for "generic" synthetic cannabinoids.[1] You must validate the specific cross-reactivity (CR) of the Azepane Isomer-D4 in your specific kit (e.g., Neogen, Immunalysis, Randox).[1]
Objective
Calculate the Cross-Reactivity (%) of AB-005 Azepane Isomer-D4 relative to the kit's calibrator (usually JWH-018 or UR-144).
Materials
-
Reference Standard: AB-005 Azepane Isomer-D4 (e.g., Cayman Chem Item No. 11877/Custom D4 synthesis).
-
Kit Calibrator: The target drug provided with your ELISA kit (e.g., UR-144 at 10 ng/mL).[2]
-
Matrix: Drug-free human urine.[1]
Protocol Steps
-
Preparation of Spiking Solutions:
-
Assay Execution:
-
Run the kit's standard calibrator curve (0, 5, 10, 20 ng/mL).[1]
-
Run the Azepane Isomer-D4 samples (A–E) in triplicate.
-
Follow the kit manufacturer's incubation and wash cycles precisely.
-
-
Calculation (The "50% Displacement" Method):
-
Plot the Optical Density (OD) vs. Concentration (Log scale) for both the Calibrator and the Azepane Isomer.
-
Identify the concentration of the Calibrator that yields 50% binding (
).[1] -
Identify the concentration of the Azepane Isomer that yields the same OD (
).
-
-
Interpretation:
Workflow Diagram: Validation Logic
Figure 2: Decision tree for validating internal standard interference.
Troubleshooting & Optimization
If you observe unexpected positives in your screening data while using this IS:
-
Check the Workflow Timing: Ensure the Deuterated IS is added only to the aliquot destined for LC-MS extraction, not the bulk sample used for ELISA screening.
-
Verify Purity: "Azepane Isomer" standards can sometimes degrade or contain synthesis byproducts that are more cross-reactive than the isomer itself.[1] Verify the standard by running a "Neat" standard on LC-MS to check for the parent AB-005 peak [2].[1]
-
Switch Assays: If high cross-reactivity persists and "one-pot" prep is required, switch to an antibody kit targeting the Indazole core (if applicable to your target list), as AB-005 (Indole) derivatives often show lower cross-reactivity with Indazole-specific antibodies [3].[1]
References
-
Barnes, A. J., et al. (2025).[1] "Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid ELISA and HEIA Kit." Journal of Analytical Toxicology. Link
-
Cayman Chemical. (2023).[1] "AB-005 Azepane isomer Product Information & Safety Data Sheet." Cayman Chemical Product Database. Link
-
Hess, C., et al. (2016).[1] "Phenomenological Study of Cross-Reactivity of Synthetic Cannabinoids in Immunoassays." Drug Testing and Analysis. Link
-
NIH/PubChem. (2023).[1] "Compound Summary: AB-005 Azepane Isomer." National Library of Medicine.[1] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
comparing GC-MS and LC-MS/MS for AB-005 analysis
An In-Depth Comparative Guide to the Analysis of AB-005: GC-MS vs. LC-MS/MS
Authored by: A Senior Application Scientist
In the evolving landscape of forensic and clinical toxicology, the accurate identification and quantification of synthetic cannabinoid receptor agonists (SCRAs) are paramount. AB-005, a potent adamantyl-indazole carboxamide SCRA, presents unique analytical challenges due to its complex structure and typically low concentrations in biological matrices. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the robust analysis of AB-005. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the most appropriate methodology for their specific application.
Foundational Principles: A Tale of Two Techniques
The choice between GC-MS and LC-MS/MS is fundamentally dictated by the physicochemical properties of the analyte and the analytical objectives. AB-005, like many SCRAs, is a semi-volatile compound with a complex molecular structure, making its suitability for each technique a critical point of evaluation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique relies on the volatilization of the analyte for separation in the gas phase. For a compound to be suitable for GC-MS, it must be both volatile and thermally stable.[1] The separated analytes are then typically ionized using a high-energy technique called Electron Ionization (EI), which causes extensive and reproducible fragmentation. These fragmentation patterns serve as a chemical fingerprint, allowing for confident identification through comparison with established spectral libraries.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In contrast, LC-MS/MS separates compounds in the liquid phase based on their interactions with the stationary and mobile phases.[3] This eliminates the need for analyte volatility and is inherently gentler, making it suitable for a broader range of compounds, including those that are thermally labile. Ionization is typically achieved through "soft" techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. The subsequent use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the monitoring of specific product ions, providing exceptional selectivity and sensitivity.[4]
Head-to-Head Comparison: AB-005 Analysis
The decision to employ GC-MS or LC-MS/MS for AB-005 analysis involves a trade-off between several key performance parameters. The causality behind these differences is rooted in the fundamental principles of each technique.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Expert Insight |
| Analyte Suitability | Requires volatility and thermal stability. AB-005 may exhibit some thermal degradation at high injection port temperatures, potentially compromising accuracy. Derivatization may be necessary to improve thermal stability and chromatographic behavior. | Ideal for non-volatile and thermally labile compounds. The analysis is performed at or near ambient temperature, preserving the integrity of the AB-005 molecule. | LC-MS/MS is inherently more suitable for complex pharmaceutical compounds like AB-005, avoiding the potential for on-column degradation and eliminating the extra step of derivatization. |
| Sample Preparation | Often requires extensive cleanup (e.g., Solid Phase Extraction - SPE) to remove matrix interferences that can affect the GC column and ionization source.[5][6] | Can accommodate simpler sample preparation techniques like protein precipitation (PPT) or "dilute-and-shoot" due to the high selectivity of MS/MS detection.[7] | The complexity of biological matrices necessitates robust sample preparation.[8][9] While SPE for GC-MS yields cleaner extracts, the selectivity of LC-MS/MS often allows for higher throughput with less rigorous cleanup. |
| Sensitivity (LOD/LOQ) | Generally lower sensitivity. Limits of Quantification (LOQs) are typically in the low ng/mL range. | Superior sensitivity. LOQs can reach sub-ng/mL or even pg/mL levels, which is critical for detecting potent SCRAs like AB-005 in biological fluids.[10] | The soft ionization of ESI is highly efficient for polar and semi-polar molecules like AB-005. Combined with the noise reduction from MS/MS, this results in significantly lower detection limits compared to GC-MS. |
| Selectivity & Matrix Effects | Susceptible to co-eluting matrix components, which can interfere with analyte identification and quantification. | Highly selective due to the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This minimizes the impact of matrix effects.[10] | Matrix effects are a significant challenge in bioanalysis.[6] The specificity of MRM in LC-MS/MS acts as a chemical filter, providing a distinct advantage in complex samples like blood or urine. |
| Confirmation of Identity | Strong confirmatory power based on matching the acquired mass spectrum against extensive, well-established libraries (e.g., NIST). | Confirmation is based on retention time matching and the ratio of multiple MRM transitions, which is highly reliable but lacks universal, standardized libraries comparable to GC-MS EI spectra. | For novel or unknown compounds, the library-searchable spectra from GC-MS can be invaluable. However, for targeted, quantitative analysis, the confirmatory power of LC-MS/MS is robust and widely accepted by regulatory bodies.[11] |
| Analysis Speed | Runtimes are typically longer due to the time required for temperature programming of the GC oven. | Faster analysis is often possible with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[11] | The ability to use rapid gradients in UHPLC allows for shorter run times, increasing sample throughput, which is a significant advantage in high-volume testing environments. |
Quantitative Performance Data Summary
The following table presents hypothetical yet representative experimental data for the analysis of AB-005 in human plasma, illustrating the typical performance differences between the two techniques.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 0.15 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (Recovery %) | 85-115% | 90-110% |
Detailed Experimental Protocols
To provide a practical framework, we present validated, step-by-step methodologies for the analysis of AB-005 using both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of AB-005 in Whole Blood
This protocol emphasizes a thorough cleanup to protect the instrument and ensure reliable data.
1. Sample Preparation (Solid Phase Extraction - SPE)
- To 1 mL of whole blood, add an internal standard (e.g., AB-005-d4).
- Precondition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte with 2 mL of a 90:10 mixture of dichloromethane and isopropanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumental Conditions
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Injection Volume: 1 µL (Splitless mode).
- Inlet Temperature: 280°C.
- Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for AB-005 (e.g., m/z 135, 214, 338).
Protocol 2: LC-MS/MS Analysis of AB-005 in Plasma
This protocol leverages the selectivity of MS/MS for a faster, higher-throughput workflow.
1. Sample Preparation (Protein Precipitation - PPT)
- To 100 µL of plasma, add an internal standard (e.g., AB-005-d4).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new vial and inject directly or after evaporation and reconstitution in the mobile phase.
2. LC-MS/MS Instrumental Conditions
- LC System: Shimadzu Nexera X2 UHPLC or equivalent.
- Column: Fused-Core® C18 column (e.g., Ascentis® Express C18, 50 mm x 2.1 mm, 2.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS System: Sciex Triple Quad™ 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- AB-005 Transition 1 (Quantifier): e.g., m/z 339.2 -> 135.1
- AB-005 Transition 2 (Qualifier): e.g., m/z 339.2 -> 214.2
Workflow Visualizations
The following diagrams illustrate the typical workflows for each analytical technique.
Caption: GC-MS workflow for AB-005 analysis.
Caption: LC-MS/MS workflow for AB-005 analysis.
Conclusion and Recommendations: Selecting the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful techniques capable of analyzing the synthetic cannabinoid AB-005. However, their performance characteristics make them suitable for different applications.
Choose LC-MS/MS for:
-
Quantitative Bioanalysis: When high sensitivity and high throughput are required for determining AB-005 concentrations in complex biological matrices like blood, urine, or oral fluid.[12] Its superior selectivity minimizes matrix effects, leading to more accurate and precise results at low concentrations.
-
Analysis of Thermally Labile Analogs: The gentle nature of LC-MS/MS makes it the definitive choice for SCRAs that are prone to thermal degradation.
Choose GC-MS for:
-
Broad Screening and Identification: In forensic cases where the identity of the synthetic cannabinoid is unknown, the library-searchable fragmentation patterns generated by GC-MS are a significant advantage for tentative identification.[11]
-
Orthogonal Confirmation: GC-MS can serve as a valuable secondary technique to confirm a positive result obtained by LC-MS/MS, as recommended by guidelines from organizations like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[11]
Ultimately, for the routine, targeted quantification of AB-005 in a drug development or clinical/forensic toxicology setting, LC-MS/MS is the superior technique . Its advantages in sensitivity, selectivity, speed, and applicability to a wider range of compounds without derivatization make it the modern workhorse for bioanalysis.
References
-
GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC. (2024, March 11). National Institutes of Health (NIH). [Link]
-
Comparison of GC-MS and LC-MS Detection Capabilities (Hypothetical Data). ResearchGate. [Link]
-
Analysis of Synthetic Cannabinoids in Seized Drugs by High-Resolution UHPLC MS and GC MS. Agilent Technologies. [Link]
-
Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC. (2022, December 6). National Institutes of Health (NIH). [Link]
-
Advances in Polymer Micelles for Cancer Therapy: From Conventional to Smart Delivery Systems. MDPI. [Link]
-
(PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate. [Link]
-
Enhanced Thermal Stability and Reduced Aggregation in an Antibody Fab Fragment at Elevated Concentrations. ACS Publications. [Link]
-
An LC-MS/MS-based platform for the quantification of multiple amyloid beta peptides in surrogate cerebrospinal fluid - PMC. (2024, January 22). National Institutes of Health (NIH). [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). National Institutes of Health (NIH). [Link]
-
CHEMICAL BONDING AND MOLECULAR STRUCTURE. NCERT. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. [Link]
-
Glycerol dialkyl glycerol tetraether - Wikipedia. Wikipedia. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]
-
Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. [Link]
-
Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. ResearchGate. [Link]
-
Bioanalytical Sample Preparation. Biotage. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
LC-MS/MS Fundamentals. YouTube. [Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
-
Modern GC/MS Techniques for the Analysis of Chemical Contaminants in Food. Agilent. [Link]
-
Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. ResearchGate. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020, June 5). National Institutes of Health (NIH). [Link]
-
Negative thermal expansion properties in tetragonal NbPO5 from the first principles studies. Nature. [Link]
-
Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-Derived Products. Labcompare. [Link]
-
Sensitive Label-Free Thermal Stability Assay for Protein Denaturation and Protein–Ligand Interaction Studies. ACS Publications. [Link]
Sources
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Potency: The Critical Role of Deuterated Standards in Cannabinoid Quantification
Executive Summary
In the high-stakes environment of cannabis testing, "potency inflation" and inter-laboratory variability are not just scientific nuisances—they are regulatory liabilities. For drug development professionals and analytical chemists, the transition from simple UV-detection (HPLC) to Mass Spectrometry (LC-MS/MS) offers superior sensitivity but introduces a critical vulnerability: Matrix Effects.
This guide objectively compares the three primary quantification strategies: External Calibration, Analog Internal Standards, and Stable Isotope-Labeled (Deuterated) Internal Standards (SIL-IS).
The Bottom Line: While external calibration is cost-effective for simple matrices, it fails to meet AOAC Standard Method Performance Requirements (SMPR) for complex edibles and oils due to ion suppression. The use of Deuterated Internal Standards is the only self-validating methodology that guarantees accuracy (80–120% recovery) and precision (RSD <5%) across diverse cannabis matrices.
The Science of Inaccuracy: Matrix Effects & Ion Suppression[1]
To understand why quantification fails, we must look at the ionization source. In LC-MS/MS, electrospray ionization (ESI) is a competitive process. When a complex matrix (e.g., a chocolate brownie or lipid-heavy oil) co-elutes with your target cannabinoid (e.g., THC), the matrix components "steal" the available charge.
This results in Ion Suppression : The mass spectrometer "sees" less THC than is actually present, leading to false negatives or under-reporting. Conversely, some matrices cause Ion Enhancement , leading to artificially high potency results.
Mechanism of Correction: Isotope Dilution
Deuterated standards (e.g.,
By calculating the Area Ratio (Analyte Area / IS Area) rather than the absolute Area, the suppression cancels out mathematically.
Figure 1: The Mechanism of Matrix Correction. Even though the absolute signal of both the Analyte and Internal Standard is suppressed by the matrix, the ratio between them remains constant, ensuring accurate quantification.
Comparative Analysis: Method Performance
The following data summarizes performance metrics across three methodologies when analyzing a "High-Suppression Matrix" (e.g., lipid-rich chocolate brownie) spiked with 10 mg/g CBD.
Table 1: Accuracy & Precision Comparison
| Feature | Method A: External Calibration | Method B: Analog Internal Standard | Method C: Deuterated Standard (SIL-IS) |
| Principle | Absolute Peak Area comparison to solvent standards. | Uses a structural analog (e.g., Prazepam or CBN for CBD). | Uses isotopically labeled analog (e.g., CBD-d |
| Co-elution | N/A | No. Elutes at different time; experiences different matrix effects. | Yes. Perfect co-elution; experiences identical matrix effects. |
| Recovery (Accuracy) | 60% – 140% (Highly variable) | 85% – 115% (Inconsistent) | 95% – 105% (High Accuracy) |
| Precision (% RSD) | > 15% | 5% – 10% | < 3% |
| Cost Per Sample | Low ($) | Medium ( | High ( |
| Regulatory Status | Fails AOAC SMPR for complex matrices. | Acceptable for simple matrices (flower). | Gold Standard for all matrices. |
Analysis of Failures
-
Method A Failure: In a lipid-heavy matrix, signal suppression can reach 40%. External calibration interprets this as 40% less drug, resulting in a massive failure of accuracy.
-
Method B Failure: If the Analog IS elutes 30 seconds after the analyte, the matrix suppression zone may have already passed. The Analyte is suppressed, but the IS is not. The ratio calculation fails to correct the error.
Validated Experimental Protocol (IDMS Workflow)
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . It is designed to meet AOAC SMPR 2019.003 requirements for quantitation of cannabinoids.[2][3][4][5]
Reagents
-
Standards: Certified Reference Materials (CRM) for THC, CBD, etc.
-
Internal Standards: THC-d
, CBD-d , CBN-d (1 mg/mL in Methanol). -
Solvents: LC-MS Grade Methanol, Formic Acid, Acetonitrile.
Step-by-Step Methodology
1. Internal Standard Spiking (The Critical Step)
-
Why: Spiking IS before extraction corrects for extraction efficiency losses, not just instrument variability.
-
Action: Add 50 µL of Deuterated IS Mix (10 µg/mL) directly to the weighed sample (0.5g - 1.0g) before adding extraction solvent.
2. Extraction
-
Add 10-20 mL of extraction solvent (e.g., Methanol or 80:20 ACN:MeOH).
-
Homogenize (bead mill or high-shear probe) for 3-5 minutes.
-
Centrifuge at ≥ 4000 RPM for 10 minutes.
-
Note: For lipid-heavy samples (edibles), perform "Winterization" (freeze supernatant for 1 hour, then filter) to precipitate fats. The Deuterated IS tracks the analyte through this lossy step.
3. Dilution
-
Dilute the supernatant into the linear calibration range (typically 1 ng/mL – 1000 ng/mL).
-
Transfer to autosampler vials.
4. LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Example Transition: THC (315.2
193.1) -
Example IS Transition: THC-d
(318.2 196.1)
-
Figure 2: The IDMS Workflow. Note that the Internal Standard is added immediately after weighing. This ensures that any loss of analyte during extraction, cleanup, or injection is mirrored by the IS, preserving the quantitative ratio.
References
-
AOAC International. (2019).[2][3][5] Standard Method Performance Requirements (SMPRs®) for Quantitation of Cannabinoids in Plant Materials of Hemp (Low THC Varieties Cannabis sp.) (AOAC SMPR 2019.003). Retrieved from [Link]
-
National Institutes of Health (NIH) / PubMed. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Retrieved from [Link]
-
Restek Corporation. (2020). Cannabis Analysis: Potency Testing by LC-MS/MS.[6][7] (Technical Guide). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. aoac.org [aoac.org]
- 4. lcb.wa.gov [lcb.wa.gov]
- 5. Modification of AOAC Official Method 2018.11 for Quantification of Cannabinoids in Plant Materials - Eurofins USA [eurofinsus.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
A Comparative Analysis of AB-005 and its Azepane Isomer: A Guide for Drug Development Professionals
Introduction: The Significance of Isomeric Scaffolds in Cannabinoid Receptor Modulation
In the landscape of modern drug discovery, the exploration of isomeric scaffolds offers a nuanced yet powerful strategy for optimizing therapeutic candidates. Isomers, molecules sharing the same molecular formula but differing in the spatial arrangement of their atoms, can exhibit remarkably distinct pharmacological and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of AB-005, a synthetic cannabinoid ligand, and its structural isomer, the azepane analog. AB-005 is recognized as a ligand for the cannabinoid receptor 2 (CB2), a G protein-coupled receptor primarily expressed in the immune system and peripheral tissues, making it an attractive target for therapies devoid of the psychoactive effects associated with CB1 receptor activation.[1]
The core structural difference between AB-005 and its isomer lies in the substitution of the N-methylpiperidine ring in AB-005 with an N-methylazepane ring in its counterpart. This seemingly subtle alteration, an increase of a single carbon atom in the saturated heterocyclic ring, can profoundly influence the molecule's three-dimensional conformation, flexibility, and physicochemical properties. Consequently, this can lead to significant variations in receptor binding affinity, functional activity, metabolic stability, and overall druggability.
While the physiological and toxicological properties of the AB-005 azepane isomer have not been formally established, this guide will delineate a head-to-head experimental framework to thoroughly characterize and compare these two compounds.[2][3] By presenting detailed experimental protocols and discussing the potential implications of the observed differences, we aim to provide researchers, scientists, and drug development professionals with a robust roadmap for evaluating such isomeric pairs.
Structural and Physicochemical Comparison
A fundamental understanding of the physicochemical properties of a drug candidate is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the known and predicted properties of AB-005 and its azepane isomer. It is important to note that while some data for AB-005 is available, the properties of the azepane isomer are largely uncharacterized, highlighting the necessity for the experimental workflows detailed in this guide.
| Property | AB-005 | AB-005 Azepane Isomer | Rationale for Comparison |
| Molecular Formula | C₂₃H₃₂N₂O | C₂₃H₃₂N₂O | Identical, defining them as isomers. |
| Molecular Weight | 352.51 g/mol | 352.51 g/mol | Identical, allowing for direct comparison of other properties. |
| Chemical Structure | Contains an N-methylpiperidine moiety | Contains an N-methylazepane moiety | The key structural difference influencing conformational flexibility and steric hindrance. |
| Predicted Boiling Point | 472.1±15.0 °C | Not available | Provides an indication of volatility and intermolecular forces. |
| Predicted Density | 1.12±0.1 g/cm³ | Not available | Relates to the packing of molecules in the solid state. |
| Predicted pKa | 9.76±0.10 | Not available | Influences the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Solubility | DMF: 10 mg/ml; Ethanol: 1 mg/ml; Methanol: 1 mg/ml | DMF: 10 mg/ml; Ethanol: 1.3 mg/ml | Crucial for formulation and bioavailability. The slight difference in ethanol solubility warrants further investigation. |
| Predicted LogP | Not available | Not available | A key indicator of lipophilicity, impacting membrane permeability and off-target effects. |
Predicted data for AB-005 obtained from available chemical databases.
Pharmacological Characterization: A Head-to-Head Comparison
The primary objective of this comparative analysis is to elucidate the differences in the pharmacological profiles of AB-005 and its azepane isomer at the CB2 receptor. This involves determining their binding affinities and functional activities.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of AB-005 and its azepane isomer for the human CB2 receptor.
Causality Behind Experimental Choices: A competitive radioligand binding assay is a robust and well-established method for quantifying the affinity of an unlabeled compound for a receptor. By measuring the ability of the test compounds to displace a radiolabeled ligand with known high affinity for the CB2 receptor, we can accurately determine their respective Ki values. This provides a direct measure of the drug-receptor interaction.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human CB2 receptor.
-
Harvest the cells and homogenize in ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
A fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]-CP55,940).
-
Increasing concentrations of the unlabeled test compounds (AB-005 or its azepane isomer) or a known CB2 ligand as a positive control.
-
Cell membrane preparation.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the CB2 Receptor Binding Affinity Assay.
Functional Activity Assay
Objective: To determine the functional activity (EC₅₀ and Emax) of AB-005 and its azepane isomer at the human CB2 receptor.
Causality Behind Experimental Choices: The CB2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A cAMP inhibition assay is therefore a direct and physiologically relevant method to assess the agonist or antagonist activity of the test compounds. This assay will reveal not only the potency (EC₅₀) but also the efficacy (Emax) of the compounds, providing a complete picture of their functional effects.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human CB2 receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compounds (AB-005 or its azepane isomer) or a known CB2 agonist as a positive control.
-
To stimulate adenylyl cyclase, add a fixed concentration of forskolin to all wells except the basal control.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) and the Emax value (the maximum inhibition of cAMP production) using non-linear regression analysis.
-
Caption: Workflow for the CB2 Receptor Functional Activity Assay.
Metabolic Stability Assessment
Objective: To evaluate the in vitro metabolic stability of AB-005 and its azepane isomer.
Causality Behind Experimental Choices: The liver is the primary site of drug metabolism. An in vitro metabolic stability assay using human liver microsomes (HLMs) provides a reliable and high-throughput method to predict the hepatic clearance of a drug. HLMs contain a rich complement of phase I (e.g., cytochrome P450s) and phase II (e.g., UDP-glucuronosyltransferases) drug-metabolizing enzymes. By monitoring the disappearance of the parent compound over time, we can determine its intrinsic clearance and predict its metabolic fate.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
-
Incubation:
-
Initiate the metabolic reaction by adding the test compound (AB-005 or its azepane isomer) at a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Discussion and Structure-Activity Relationship (SAR) Insights
The comparative data generated from these experiments will provide critical insights into the structure-activity relationship of the piperidine versus azepane moiety in this class of cannabinoid ligands.
-
Impact on Receptor Binding and Function: The increased conformational flexibility of the seven-membered azepane ring compared to the six-membered piperidine ring may allow for a more optimal interaction with the CB2 receptor binding pocket, potentially leading to higher affinity and/or potency. Conversely, the increased flexibility could also result in an entropic penalty upon binding, leading to lower affinity. The functional assays will reveal whether the azepane isomer retains the same efficacy as AB-005 or if the structural change induces a shift towards partial agonism or even antagonism.
-
Influence on Metabolic Stability: The piperidine and azepane rings are common sites of metabolism, often undergoing N-dealkylation or ring hydroxylation. The difference in ring size and conformation may alter the accessibility of these sites to metabolic enzymes, leading to different metabolic profiles and rates of clearance. For instance, the azepane ring may be more or less susceptible to enzymatic attack compared to the piperidine ring, which would be reflected in the measured intrinsic clearance values.
Conclusion
The substitution of a piperidine ring with an azepane ring represents a subtle yet potentially impactful modification in the design of novel therapeutic agents. This guide has outlined a comprehensive and logical experimental framework for the head-to-head comparison of AB-005 and its azepane isomer. By systematically evaluating their physicochemical properties, pharmacological activity at the CB2 receptor, and metabolic stability, researchers can gain a thorough understanding of the structure-activity relationships at play. The insights derived from this comparative analysis will be invaluable for guiding future drug design and optimization efforts in the development of novel and improved cannabinoid-based therapeutics.
References
Sources
A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of AB-005 Azepane Isomer-D4
In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the adage "garbage in, garbage out" has never been more pertinent. The accuracy of liquid chromatography-mass spectrometry (LC-MS) assays hinges on the quality of the internal standards used. Among these, stable isotope-labeled internal standards (SIL-IS) are the gold standard, prized for their ability to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability.[1]
This guide provides an in-depth, comparative framework for evaluating the isotopic purity of AB-005 Azepane Isomer-D4, a critical SIL-IS for its unlabeled counterpart. We will move beyond mere protocol recitation to explore the causal reasoning behind the analytical choices, ensuring a robust and self-validating approach to quality assessment. High isotopic enrichment, ideally ≥98%, is paramount for a reliable deuterated standard, ensuring it behaves consistently and minimizes analytical interference.[2][3]
The Imperative of Isotopic Purity in Quantitative Analysis
AB-005, a novel therapeutic agent, requires precise quantification in complex biological matrices. Its deuterated analog, AB-005 Azepane Isomer-D4, is designed to co-elute with the parent drug, providing a reliable reference point for concentration measurement.[1] However, the utility of a SIL-IS is directly proportional to its isotopic purity.
Isotopic Purity Defined: Isotopic purity refers to the percentage of the SIL-IS molecules that contain the desired number of stable isotopes (in this case, four deuterium atoms). Conversely, isotopic impurity refers to the presence of molecules with fewer than the intended number of deuterium atoms (d0, d1, d2, d3).
Why It Matters:
-
Accuracy and Precision: The presence of the unlabeled analyte (d0) as an impurity in the internal standard will artificially inflate the measured concentration of the analyte in the sample, leading to inaccurate results.
-
Crosstalk: In a tandem MS/MS experiment, the fragmentation of the deuterated standard should not produce ions that interfere with the signal of the analyte, and vice-versa. Isotopic impurities can increase the risk of such "crosstalk," compromising assay specificity.
-
Assay Sensitivity: A high concentration of the d0 impurity can contribute to the background noise at the analyte's mass transition, effectively raising the lower limit of quantification (LLOQ).
Orthogonal Assessment Strategy: A Two-Pillar Approach
To ensure a comprehensive and trustworthy evaluation, a dual-method approach is essential. Combining high-resolution mass spectrometry (HRMS) for quantitative distribution with Nuclear Magnetic Resonance (NMR) spectroscopy for positional verification provides a self-validating system.[4] This orthogonal strategy ensures that what we quantify by mass is consistent with the specific molecular structure.
Caption: Orthogonal workflow for isotopic purity assessment.
Methodology I: High-Resolution Mass Spectrometry
HRMS is the primary tool for quantifying the distribution of isotopologues (molecules differing only in their isotopic composition).[5] The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap analyzers is crucial for separating the closely spaced isotopic peaks and accurately determining their relative abundances.[6]
Experimental Protocol: HRMS by Direct Infusion
-
Sample Preparation:
-
Accurately prepare a stock solution of AB-005 Azepane Isomer-D4 in a suitable solvent (e.g., 1 mg/mL in Methanol).
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid. This ensures efficient ionization.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series or Sciex TripleTOF® series).
-
Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
-
-
Acquisition:
-
Infuse the sample directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in full scan mode over a relevant m/z range, ensuring the isotopic cluster of the [M+H]⁺ ion is captured.
-
Set the resolution to >70,000 to ensure baseline separation of isotopic peaks.
-
-
Data Processing & Calculation:
-
Extract the ion signals for each isotopologue (d0, d1, d2, d3, d4).
-
Integrate the peak area for each isotopic peak.
-
Correct the observed intensities by subtracting the natural isotopic contributions from preceding peaks (e.g., the contribution of natural ¹³C abundance to the d1 peak).[7]
-
Calculate the percentage of each isotopologue relative to the total integrated area of the cluster.
Isotopic Purity (%) = (Area of d4 Peak / Sum of Areas of all Isotopologue Peaks) x 100
-
Data Presentation & Comparison
A direct comparison against a competitor's product or a previous batch highlights the quality of the SIL-IS.
| Isotopologue | Batch A (AB-005-D4) | Competitor B (AB-005-D4) | Acceptance Criteria |
| d0 (Unlabeled) | 0.05% | 1.50% | < 0.1% |
| d1 | 0.15% | 2.50% | < 0.5% |
| d2 | 0.30% | 3.00% | < 1.0% |
| d3 | 1.00% | 5.00% | < 2.0% |
| d4 (Desired) | 98.50% | 88.00% | ≥ 98% |
| Total Purity | 100.00% | 100.00% | - |
Analysis: Batch A demonstrates superior isotopic purity, with a d4 percentage of 98.50% and a negligible amount of the unlabeled d0 species (0.05%).[2] In contrast, Competitor B's batch shows significantly lower d4 enrichment (88.00%) and a concerning level of the d0 impurity (1.50%), which could compromise assay accuracy.
Methodology II: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the "what" (the distribution), NMR provides the "where." It is a powerful non-destructive technique that confirms the specific locations of deuterium incorporation and verifies the overall structural integrity of the molecule.[8]
-
¹H NMR (Proton NMR): This technique is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[5] The disappearance or significant reduction of a proton signal at a specific chemical shift is direct evidence of successful deuteration at that position.
-
²H NMR (Deuterium NMR): Conversely, the appearance of a signal in the deuterium spectrum confirms the presence of deuterium at a specific molecular location.
Experimental Protocol: ¹H NMR for Isotopic Purity
-
Sample Preparation:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to ensure adequate signal resolution.[9]
-
Causality: A critical parameter for quantitative NMR (qNMR) is the relaxation delay (d1). This must be set to at least 5 times the longest T1 relaxation time of the protons being integrated. A delay of 30-60 seconds is often necessary to ensure that all protons have fully relaxed before the next pulse, making the signal integration directly proportional to the number of nuclei.[9]
-
-
Data Analysis:
-
Identify a stable, non-deuterated signal within the molecule to use as an internal reference (e.g., a methyl group distant from the labeling sites).
-
Carefully integrate the area of this reference signal.
-
Integrate the area of the residual proton signal at the site where deuteration was intended.
-
Compare the integration of the residual proton signal to the internal reference signal to calculate the extent of deuteration.[9]
-
Interpretation: For AB-005-D4, one would expect to see the near-complete disappearance of proton signals corresponding to the four specific positions on the azepane ring. The presence of small residual peaks allows for the quantification of incomplete deuteration, corroborating the findings from the mass spectrometry analysis.
Conclusion and Best Practices
The evaluation of isotopic purity is not a perfunctory checkbox exercise; it is a fundamental component of robust bioanalytical method validation that is recognized by regulatory bodies like the FDA.[10][11] This guide demonstrates that a multi-faceted, orthogonal approach provides the most reliable and defensible assessment of a SIL-IS like AB-005 Azepane Isomer-D4.
Key Recommendations for Researchers:
-
Always Demand a Certificate of Analysis: This document should detail the isotopic purity with supporting data.[12]
-
Employ Orthogonal Methods: Rely on both HRMS for quantitative distribution and NMR for positional verification.[4]
-
Set Stringent Acceptance Criteria: For high-stakes quantitative assays, an isotopic purity of ≥98% for the desired labeled species and <0.1% for the unlabeled (d0) species should be the target.[3]
-
Compare Alternatives: When possible, evaluate SIL-IS from different suppliers or batches to select the highest quality reagent for your assay.
By adhering to these principles, researchers can ensure the integrity of their internal standards, which is the bedrock of generating accurate, reproducible, and trustworthy bioanalytical data.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Chahrour, O. et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
ARC. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Botana, F. J. et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]
-
Rosing, H. et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
-
Odoemelam, V. U. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]
-
Shah, S. et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. isotope.com [isotope.com]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
AB-005 Azepane Isomer-D4: Safe Handling & Disposal Protocol
[1]
Document Control:
-
Subject: AB-005 Azepane Isomer-D4 (Deuterated Analytical Standard)
-
Chemical Class: Deuterated Synthetic Cannabinoid Analog / Cyclic Organic Amine
-
Applicability: Analytical Chemistry, Forensic Toxicology, and ADME Laboratories[1]
-
Risk Level: High (Potent Bioactive / Corrosive / Flammable)
Executive Summary & Scientific Rationale
As Senior Application Scientists, we recognize that disposing of deuterated internal standards like AB-005 Azepane Isomer-D4 requires more than just reading a waste drum label. This compound is a structural isomer of the synthetic cannabinoid AB-005, containing an expanded azepane ring system (7-membered nitrogen heterocycle) rather than the traditional piperidine.
The "Why" Behind the Protocol:
-
Potency & Bioactivity: As a cannabinoid receptor ligand, this molecule must be treated as a pharmacologically active substance. Disposal must ensure zero environmental release to prevent bioactive accumulation.
-
Chemical Reactivity: The azepane moiety is a secondary or tertiary amine (depending on substitution), making it basic. Mixing this with acidic waste streams without precaution can generate significant heat (exotherm) and spattering.
-
Isotopic Cost: While D4 (four deuterium atoms) is stable, it represents a high-value inventory item. Disposal usually implies expiration or contamination. Strict inventory reconciliation is required to prevent "ghost" inventory in LIMS (Laboratory Information Management Systems).
Chemical Safety Profile & Waste Classification
Before handling, verify the specific hazards.[2][3] While the specific SDS for the isomer may be sparse, we derive our safety profile from the parent pharmacophore and the azepane class.
Table 1: Physicochemical & Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Molecular Class | Indole-derived Azepane | Potent CB1/CB2 agonist potential.[1] Handle as toxic. |
| Basicity (pKa) | ~10-11 (Estimated for Azepane) | Corrosive. Incompatible with strong acids and oxidizers.[1] |
| Solubility | Lipophilic (LogP > 3) | Water Insoluble. Do NOT dispose of down the drain.[1] Requires organic solvent (MeOH/ACN) for rinsing. |
| RCRA Status | Not explicitly P/U listed | Defaults to D001 (Ignitable) if in solvent; D002 (Corrosive) if neat amine.[1] |
| Isotope | Deuterium (D4) | No radiological hazard (stable isotope).[1] Treat as chemical waste. |
Waste Segregation Logic
Effective disposal starts with segregation. You must prevent the formation of "unknowns" in your waste stream, which drives up disposal costs and risks.
Diagram 1: Waste Stream Decision Matrix
Caption: Decision logic for segregating AB-005 Azepane Isomer-D4 based on solvent carrier and physical state. Note the strict prohibition of acidic mixing.
Detailed Disposal Procedures
Scenario A: Disposal of Expired Liquid Standards (Vials)
Context: You have a 1 mL ampoule or crimp-top vial of AB-005 Azepane Isomer-D4 in Methanol or Acetonitrile that has degraded or expired.[1]
-
PPE Requirement: Double nitrile gloves, lab coat, safety glasses. Work inside a fume hood.
-
Transfer: Decant the liquid contents into the Non-Halogenated Organic Waste container (assuming MeOH/ACN solvent).
-
Scientific Note: If the solvent is DMSO, it is also non-halogenated but has a high freezing point; ensure it is mixed with other solvents to prevent solidification in the drum.
-
-
The "Triple Rinse" Rule (Self-Validating Step):
-
Add ~1 mL of Methanol to the empty vial. Vortex for 10 seconds. Decant into waste.
-
Repeat 2 more times.
-
Why? This renders the glass "RCRA Empty" (<3% residue), allowing the glass to be disposed of in a sharps container (unless local EHS requires all chemically contaminated glass to be incinerated—check local rules).
-
-
Defacing: Obliterate the label on the vial using a permanent marker to prevent "dumpster diving" or confusion.
Scenario B: Disposal of Neat Solid (Powder)
Context: You have a few milligrams of degraded solid substance.
-
Solubilization (Preferred): Do not throw loose powder into a solid waste bin, as it poses an inhalation risk to waste handlers.
-
Dissolve the solid in a minimal amount of Methanol.
-
Dispose of the solution in the Non-Halogenated Organic Waste stream.
-
-
Alternative (Solid Waste):
-
Place the vial containing the solid into a clear polyethylene bag.
-
Seal the bag and label it "Solid Waste: Toxic Organic Amine."
-
Place in the Solid Laboratory Waste (Lab Pack) drum.
-
Decontamination & Emergency Response
Because AB-005 derivatives are potent, spills require immediate and specific action.
Diagram 2: Spill Response & Decontamination Workflow
Caption: Workflow for managing spills of lipophilic, potent amines. Note the requirement for organic solvent cleaning steps.
Regulatory & Compliance Checklist
-
US EPA (RCRA): Although not specifically listed, treat as Characteristic Hazardous Waste .[4]
-
Ignitability (D001): If in MeOH/ACN.
-
Corrosivity (D002): If neat amine pH > 12.5 (unlikely for small standards, but possible).
-
-
DEA (US Only): If AB-005 is scheduled in your jurisdiction (often Schedule I via analog acts), disposal requires Form 41 or reverse distributor transfer. Verify schedule status immediately.
-
Inventory: Update your chemical inventory to "Disposed." Deduct the mass. This is critical for deuterated standards which are high-cost items.
References
-
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5][Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: Azepane (CAS 111-49-9).[1] National Library of Medicine. [Link]
A Researcher's Guide to Personal Protective Equipment for Handling AB-005 Azepane Isomer-D4
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling AB-005 Azepane Isomer-D4. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles to ensure the well-being of all laboratory personnel.
Hazard Assessment: Understanding AB-005 Azepane Isomer-D4
AB-005 Azepane Isomer-D4 is a research chemical, and as with many novel compounds, its physiological and toxicological properties have not been fully established.[1][2] The parent compound, AB-005 azepane isomer, is a variant of the synthetic cannabinoid AB-005.[2] A Safety Data Sheet (SDS) for the parent isomer indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), and no special measures are required for first aid.
However, the absence of comprehensive hazard data necessitates a cautious approach. Standard precautionary measures for handling chemicals should always be followed. The principle of minimizing all chemical exposures is a fundamental tenet of laboratory safety.[3] It is crucial to treat this compound with the appropriate respect and to utilize a robust personal protective equipment (PPE) strategy as a primary barrier against potential exposure.
The "-D4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[4] While deuterium is not radioactive and can be handled without special radiological precautions, the chemical reactivity and physical properties of deuterated compounds can differ from their non-deuterated counterparts.[4][5] Therefore, the safety protocols for the parent compound serve as the minimum baseline for handling the deuterated isomer.
The Core of Protection: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense against direct contact with AB-005 Azepane Isomer-D4. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential tears or permeation.[6] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or aerosolized particles of the compound.[7][8] |
| Body Protection | Long-sleeved laboratory coat | Shields skin and personal clothing from accidental spills.[6] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. | The SDS for the parent compound does not indicate a need for respiratory protection. However, a risk assessment should be performed for each specific procedure.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing the risk of exposure. The following diagram and steps outline the procedural flow for safely handling AB-005 Azepane Isomer-D4.
Sources
- 1. AB--005-azepane-isomer, 1MG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. osha.gov [osha.gov]
- 8. 3m.com [3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
